molecular formula C5H10ClNO3 B2961596 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride CAS No. 2172081-99-9

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

カタログ番号: B2961596
CAS番号: 2172081-99-9
分子量: 167.59
InChIキー: BJWJJWYYBTUBEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 167.59. The purity is usually 95%.
BenchChem offers high-quality 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(methylamino)oxetane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-6-5(4(7)8)2-9-3-5;/h6H,2-3H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWJJWYYBTUBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(COC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)oxetane-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Oxetane Moieties in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry. Its incorporation into drug candidates is a strategic decision to modulate key physicochemical properties, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4] The inherent polarity and three-dimensional structure of the oxetane ring can also influence the basicity of adjacent functional groups, a critical factor in optimizing a drug's pharmacokinetic profile.[2][3][5][6] This guide focuses on 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride, a molecule that combines the advantageous features of the oxetane scaffold with the ionizable properties of an amino acid, presented as a hydrochloride salt to further enhance its developability.

This document provides a comprehensive overview of the core physicochemical properties of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride. While specific experimental data for the hydrochloride salt is not extensively available in public literature, this guide will leverage data from the freebase form and provide established, detailed protocols for the experimental determination of the hydrochloride salt's properties. This approach is designed to empower researchers to generate the necessary data for their specific applications.

Molecular Structure and Core Identifiers

A thorough understanding of a molecule's identity is the foundation of all subsequent physicochemical characterization.

IdentifierDataSource
IUPAC Name 3-(methylamino)oxetane-3-carboxylic acid hydrochlorideN/A
CAS Number Not available for the hydrochloride salt. (Freebase: 1541289-37-5)[7][8]
Molecular Formula C₅H₁₀ClNO₃[9][10]
Molecular Weight 167.59 g/mol Calculated
Canonical SMILES CNC1(C(=O)O)COC1.Cl[7][9]

Diagram 1: Chemical Structure of 3-(Methylamino)oxetane-3-carboxylic acid Hydrochloride

A representation of the 2D structure and key identifiers.

Solubility Profile: A Critical Determinant of Bioavailability

Aqueous solubility is a paramount property for any drug candidate intended for oral administration, as it directly impacts absorption and bioavailability.[11] The hydrochloride salt form of 3-(Methylamino)oxetane-3-carboxylic acid is expected to exhibit significantly higher aqueous solubility compared to its freebase due to the ionization of the amino group.

Expected Solubility Characteristics

The presence of a carboxylic acid and an amino group makes 3-(Methylamino)oxetane-3-carboxylic acid an amphoteric molecule. The hydrochloride salt form will be acidic in solution. The oxetane ring itself contributes to improved aqueous solubility by introducing polarity.[2][4]

Experimental Protocol for Thermodynamic Solubility Determination

The saturation shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride in various aqueous media.

Materials:

  • 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

  • Purified water

  • pH 1.2, 4.5, and 6.8 buffers

  • Scintillation vials

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation: Add an excess amount of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride to separate vials containing purified water and each of the pH buffers. Ensure a visible excess of solid remains.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved compound in each aliquot using a validated HPLC method.

  • pH Measurement: Measure the pH of the remaining supernatant in each vial to assess the final pH at saturation.

Data Presentation:

Solvent/MediumTemperature (°C)Solubility (mg/mL)Final pH
Purified Water25To be determinedTo be determined
pH 1.2 Buffer25To be determinedTo be determined
pH 4.5 Buffer25To be determinedTo be determined
pH 6.8 Buffer25To be determinedTo be determined

Diagram 2: Workflow for Thermodynamic Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add aqueous media (water, buffers) prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 Equilibrate sep1 Centrifuge to pellet solid equil1->sep1 Separate sep2 Collect supernatant sep1->sep2 analysis1 Quantify concentration by HPLC sep2->analysis1 Analyze analysis2 Measure final pH sep2->analysis2

A stepwise representation of the shake-flask solubility protocol.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa values of a drug molecule are crucial for predicting its ionization state at different physiological pHs, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.[12] 3-(Methylamino)oxetane-3-carboxylic acid has two ionizable groups: a carboxylic acid and a secondary amine.

Expected pKa Values
  • Carboxylic Acid (pKa₁): The electron-withdrawing nature of the oxetane ring is expected to make the carboxylic acid slightly more acidic than a typical aliphatic carboxylic acid, likely in the range of 3-4.

  • Methylamino Group (pKa₂): The oxetane ring positioned alpha to the amine is known to significantly reduce the basicity of the amine.[2] This can lower the pKa by approximately 2.7 units compared to a similar acyclic amine.[2] Therefore, the pKa of the methylamino group is anticipated to be in the range of 8-9.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa values of ionizable compounds.[13][14]

Objective: To determine the pKa values of the carboxylic acid and methylamino groups of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride.

Materials:

  • 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water.

  • Acidic Titration: Titrate the solution with standardized 0.1 M HCl, recording the pH after each incremental addition of the titrant. Continue until the pH drops to approximately 1.5.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the compound with standardized 0.1 M NaOH, recording the pH after each incremental addition. Continue until the pH rises to approximately 12.5.[14]

  • Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Data Presentation:

Ionizable GroupPredicted pKa RangeExperimentally Determined pKa
Carboxylic Acid3 - 4To be determined
Methylamino Group8 - 9To be determined

Diagram 3: Logical Flow of pKa Determination and Interpretation

cluster_experiment Experimental Workflow cluster_analysis Data Analysis cluster_interpretation Interpretation start Dissolve compound in water titrate_acid Titrate with 0.1 M HCl start->titrate_acid titrate_base Titrate with 0.1 M NaOH start->titrate_base record_pH Record pH at each addition titrate_acid->record_pH titrate_base->record_pH plot Plot pH vs. Titrant Volume record_pH->plot half_equiv Identify Half-Equivalence Points plot->half_equiv pKa Determine pKa values half_equiv->pKa pKa1 pKa₁ (Carboxylic Acid) pKa->pKa1 pKa2 pKa₂ (Methylamino Group) pKa->pKa2

From experimental titration to the determination of ionization constants.

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment.[15][16][17] It is a critical parameter that influences a drug's absorption, permeability across biological membranes, and potential for off-target effects.[16][17]

Predicted Lipophilicity

The freebase of 3-(Methylamino)oxetane-3-carboxylic acid has a predicted XlogP of -3.4, indicating that it is highly hydrophilic.[9] The hydrochloride salt will be even more polar. This low lipophilicity is advantageous for ensuring high aqueous solubility but may present challenges for passive diffusion across cell membranes.

Experimental Protocol for LogD Determination

The shake-flask method is the traditional approach for LogP and LogD determination.[18]

Objective: To determine the LogD of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride at a physiologically relevant pH.

Materials:

  • 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

  • n-Octanol (pre-saturated with pH 7.4 buffer)

  • pH 7.4 buffer (pre-saturated with n-octanol)

  • Vials

  • Vortex mixer

  • Centrifuge

  • HPLC system

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 buffer and allow the phases to separate. This ensures mutual saturation of the solvents.

  • Partitioning: Add a known amount of the compound to a vial containing the pre-saturated n-octanol and buffer.

  • Equilibration: Vortex the vial for a set period to allow for partitioning between the two phases, then allow the layers to separate.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic layers and determine the concentration of the compound in each phase using HPLC.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer]).

Data Presentation:

ParameterPredicted Value (Freebase)Experimentally Determined Value (HCl salt)
XlogP-3.4[9]N/A
LogD at pH 7.4To be determinedTo be determined

Other Physicochemical Properties

Melting Point

The melting point is an indicator of the purity and lattice energy of a crystalline solid. The hydrochloride salt is expected to have a relatively high melting point, characteristic of an organic salt.

Experimental Protocol: Determined using a standard melting point apparatus.

Physical Form

Based on vendor information for the freebase and related compounds, 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride is expected to be a solid at room temperature.[19]

Experimental Protocol: Visual inspection.

Conclusion and Future Directions

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride is a promising building block in drug discovery, leveraging the beneficial properties of the oxetane ring to achieve a favorable physicochemical profile. This guide has provided a framework for understanding and experimentally determining its key properties. The low predicted lipophilicity and expected high aqueous solubility of the hydrochloride salt make it an attractive candidate for oral drug development. The provided protocols offer a clear path for researchers to generate the specific data required for their drug discovery and development programs. Future work should focus on obtaining experimental data for the hydrochloride salt to validate the predictions made in this guide and to further elucidate the impact of the oxetane moiety on the overall properties of this interesting molecule.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed. (2025, December 1). PubMed.
  • Oxetanes in Drug Discovery - PharmaBlock. PharmaBlock.
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem. Benchchem.
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7).
  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025, December 1). Taylor & Francis.
  • DETERMINATION OF pKa OF GLYCINE - eGyanKosh. eGyanKosh.
  • DEPARTMENT OF BIOTECHNOLOGY. DEPARTMENT OF BIOTECHNOLOGY.
  • Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. Biotechnology and Biomedical Engineering.
  • pKa Values of Amino Acids Experiment | PDF - Scribd. Scribd.
  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). vlabs.iitkgp.ac.in.
  • 3-(methylamino)oxetane-3-carboxylic acid hydrochloride (C5H9NO3) - PubChemLite. PubChemLite.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. faculty.ksu.edu.sa.
  • 3-(dimethylamino)oxetane-3-carboxylic acid hydrochloride - Sigma-Aldrich. Sigma-Aldrich.
  • 3-(Methylamino)oxetane-3-carboxylic acid. Fluorochem.
  • 3-(methylamino)oxetane-3-carboxylic acid | 1541289-37-5. Sigma-Aldrich.
  • Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2017, January 10).
  • LogP—Making Sense of the Value - ACD/Labs. ACD/Labs.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Dissolution Technologies.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub.
  • Methyl 3-(methylamino)oxetane-3-carboxylate hydrochloride | Sapphire Bioscience. Sapphire Bioscience.
  • 3-(Methylamino)oxetane-3-carboxylic acid | 1541289-37-5 - Sigma-Aldrich. Sigma-Aldrich.
  • Oxetanes | Fisher Scientific. Fisher Scientific.
  • 3-(methylamino)oxetane-3-carboxylic acid | 1541289-37-5 - MilliporeSigma. MilliporeSigma.
  • 3-(Methylamino)oxetane-3-carboxylic acid | 1541289-37-5 - Sigma-Aldrich. Sigma-Aldrich.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Sai Life Sciences.
  • Ch3 - Interesting Molecules - Chemistry. Chemistry.
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications. (2025, December 17).
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Michael Green.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. PMC.
  • 3-OXETANECARBOXYLIC ACID | 114012-41-8 - ChemicalBook. (2026, January 13). ChemicalBook.
  • EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents.
  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023, March 9). Reddit.

Sources

CAS registry number and molecular weight of 3-(Methylamino)oxetane-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3-(Methylamino)oxetane-3-carboxylic acid HCl

A Comprehensive Analysis for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is relentless. Among these, small, strained heterocyclic systems have garnered significant attention. The oxetane ring, a four-membered ether, is a particularly compelling motif. Its incorporation into small molecules can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid, three-dimensional exit vector for further chemical exploration.[1][2]

This guide provides a detailed technical overview of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride, a non-proteinogenic amino acid that combines the unique structural features of the oxetane ring with the versatile reactivity of an amino acid. This compound represents a valuable building block for researchers and scientists engaged in the design and synthesis of next-generation therapeutics, offering a strategic tool to navigate the complex challenges of drug development. We will delve into its fundamental properties, potential applications, and provide conceptual protocols grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a molecular entity are foundational to its successful application. 3-(Methylamino)oxetane-3-carboxylic acid is a unique molecule featuring a quaternary carbon at the 3-position of the oxetane ring, substituted with both a methylamino group and a carboxylic acid. This structure imparts a specific set of properties that are highly relevant for its use as a scaffold or building block.

The hydrochloride salt form is particularly important for practical applications. The basic nitrogen of the methylamino group is protonated, which typically enhances the compound's crystallinity, stability, and aqueous solubility, simplifying handling and formulation development. While many suppliers list the free base, the HCl salt is the logical form for most laboratory use.

dot

G start Oxetan-3-one hwe Horner-Wadsworth-Emmons Reaction with phosphonate reagent start->hwe Step 1 intermediate Methyl (oxetan-3-ylidene)acetate (α,β-Unsaturated Ester) hwe->intermediate michael Aza-Michael Addition with Methylamine (CH₃NH₂) intermediate->michael Step 2 ester Methyl 3-(methylamino)oxetane-3-carboxylate michael->ester hydrolysis Saponification (e.g., NaOH) followed by Acidification (HCl) ester->hydrolysis Step 3 product 3-(Methylamino)oxetane-3-carboxylic acid HCl (Final Product) hydrolysis->product G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Addition & Coupling cluster_workup Step 3: Workup & Purification a Dissolve Oxetane Amino Acid HCl and Coupling Agent (e.g., HATU) in aprotic solvent (e.g., DMF) b Add non-nucleophilic base (e.g., DIPEA) to neutralize HCl and facilitate activation c Stir for 15-30 min at RT to form active ester intermediate d Add primary amine (e.g., Benzylamine) to the activated mixture c->d Transfer of activated species e Monitor reaction by LC-MS (Typically 2-4 hours at RT) f Quench reaction (if necessary) and perform aqueous workup to remove water-soluble reagents e->f Reaction Completion g Purify crude product via Flash Chromatography or Prep-HPLC h Characterize final product (NMR, HRMS)

Caption: Standard workflow for a peptide coupling reaction.

Step-by-Step Methodology & Rationale:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of 3-(Methylamino)oxetane-3-carboxylic acid HCl and 1.1 equivalents of a peptide coupling agent (e.g., HATU) in an anhydrous aprotic solvent like DMF.

    • Expertise: An inert atmosphere prevents side reactions with atmospheric moisture. HATU is chosen for its high efficiency and low rate of epimerization.

  • In-Situ Neutralization and Activation: To the solution, add 2.5-3.0 equivalents of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), dropwise at 0 °C. Allow the mixture to stir at room temperature for 20 minutes.

    • Trustworthiness: The first equivalent of base neutralizes the pre-existing HCl salt. The subsequent base is required to facilitate the activation of the carboxylic acid by the coupling agent. Using a non-nucleophilic base prevents it from competing with the desired amine in the next step. The formation of the active ester is the self-validating checkpoint before proceeding.

  • Amine Addition: Add 1.2 equivalents of the primary amine (e.g., Benzylamine) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress by taking small aliquots and analyzing via LC-MS until the starting material is consumed (typically 2-12 hours).

    • Expertise: LC-MS is the workhorse of modern synthesis, providing real-time data on the consumption of reactants and the formation of the desired product mass, ensuring the reaction is not stopped prematurely or allowed to run too long, which could lead to side products.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.

    • Trustworthiness: The aqueous workup is a critical, self-validating step. Each wash is designed to remove specific impurities: the acid wash removes excess base, while the bicarbonate wash removes unreacted starting material and coupling agent byproducts. The final purity is confirmed by chromatography and subsequent characterization.

Safety and Handling

Based on available data for the free base, 3-(Methylamino)oxetane-3-carboxylic acid should be handled with appropriate care. The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. St[3]andard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(Methylamino)oxetane-3-carboxylic acid HCl is more than just another amino acid derivative; it is a sophisticated building block engineered to address specific challenges in drug discovery. Its constrained oxetane core offers a proven method for enhancing key drug-like properties, including solubility and metabolic stability. Th[1][2]e presence of both a secondary amine and a carboxylic acid provides two orthogonal points for chemical modification, making it an exceptionally versatile scaffold. For research teams aiming to develop novel therapeutics with optimized pharmacokinetic profiles, the integration of this and similar oxetane-containing building blocks represents a scientifically sound and strategically advantageous approach.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

  • Mezei, E. E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Retrieved from [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Cheung, A. D., et al. (2020). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 11(5), 963-971. Retrieved from [Link]

Sources

A Comprehensive Technical Guide on the Safe Handling of Methylamino Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Oxetanes in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry.[1][2] Its unique structural and physicochemical properties offer significant advantages in drug design, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[3][4] The incorporation of an oxetane moiety can lead to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all desirable characteristics for drug candidates.[1][4][5] Furthermore, the strained nature of the four-membered ring provides a reactive handle for further synthetic transformations.[3][6]

Methylamino oxetane derivatives, which combine the beneficial properties of the oxetane ring with the functionality of a secondary amine, are increasingly utilized as building blocks in the synthesis of novel therapeutics.[3][4] These compounds are of particular interest in the development of treatments for a range of diseases, including cancer and viral infections.[6][7] However, the inherent reactivity and specific chemical nature of this class of compounds necessitate a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides an in-depth overview of the safety considerations and handling guidelines for methylamino oxetane derivatives to ensure the well-being of researchers and the integrity of their work.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For methylamino oxetane derivatives, this requires an understanding of the potential hazards associated with both the oxetane ring and the methylamino group. While a Safety Data Sheet (SDS) for the specific derivative in use is the definitive source of information, the following sections outline the anticipated hazards based on the known properties of these functional groups.

Predicted GHS Classification

Based on available data for similar structures, methylamino oxetane derivatives are anticipated to fall under the following GHS hazard classifications:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3-4H226/H227: Flammable liquid and vapor / Combustible liquid.[8][9]
Acute Toxicity (Oral, Dermal)Category 4H302/H312: Harmful if swallowed / Harmful in contact with skin.[10][11]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[11][12]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage / Causes serious eye irritation.[12]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[10]

This table represents a predicted classification. Always consult the compound-specific SDS for definitive classifications.

Chemical Reactivity and Stability

The primary reactivity concerns for methylamino oxetane derivatives stem from the strained oxetane ring and the basicity of the secondary amine.

  • Ring Strain: The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, particularly in the presence of Lewis acids or strong nucleophiles.[3]

  • Basicity of the Amine: The methylamino group is basic and will react with acids, potentially in a vigorous or exothermic manner.

  • Incompatibilities: These compounds should be considered incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for mitigating the risks associated with methylamino oxetane derivatives.

Engineering Controls
  • Chemical Fume Hood: All work with methylamino oxetane derivatives should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation exposure.[13][14]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or harmful vapors.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[15][16]

Caption: PPE Selection Workflow for Methylamino Oxetane Derivatives.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[15][17] Always check the glove manufacturer's compatibility chart for the specific chemical being handled.

  • Eye Protection: Chemical splash goggles are mandatory.[13][17]

  • Face Protection: If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[17]

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened.[13]

  • Respiratory Protection: In cases of poor ventilation or the potential for aerosol generation, a respirator may be necessary.[15][17]

Storage
  • Containers: Store in tightly sealed, properly labeled containers.[18]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[18][19] A ventilated cabinet is recommended for storing amines to contain odors.[20]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[8]

Emergency Procedures: Spills and Exposure

Prompt and appropriate action is critical in the event of a spill or personal exposure.

Spill Cleanup

Spill_Response cluster_procedure Spill Cleanup Protocol Evacuate 1. Evacuate & Alert Evacuate non-essential personnel from the immediate area. Alert colleagues and supervisor. Assess { 2. Assess the Spill | Is it a minor or major spill? Can you clean it up safely?} Evacuate->Assess PPE 3. Don PPE Wear appropriate PPE, including respirator if necessary. Assess->PPE Minor Emergency Major Spill Call emergency services. Provide details of the spilled material. Assess->Emergency Major Contain 4. Contain & Absorb Contain the spill with absorbent materials (e.g., vermiculite, sand). Work from the outside in. PPE->Contain Neutralize 5. Neutralize (if safe) For the amine component, cautiously apply a weak acid like citric acid. Contain->Neutralize Collect 6. Collect Waste Scoop the absorbed and neutralized material into a labeled hazardous waste container. Neutralize->Collect Decontaminate 7. Decontaminate Clean the spill area with soap and water. Collect->Decontaminate Report 8. Report Report the incident to the appropriate safety personnel. Decontaminate->Report

Caption: Spill Response Workflow for Methylamino Oxetane Derivatives.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[21]

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[22]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to exhaust vapors.[23]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[22][23] Do not use combustible materials like paper towels for large spills.[24]

  • Neutralization and Absorption: Due to the amine component, cautious neutralization with a weak acid like citric acid may be appropriate.[22][23] Absorb the neutralized spill from the outside in.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[21][25]

  • Decontamination: Clean the spill area thoroughly with soap and water.[21]

First Aid and Exposure Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[8][12] Seek medical attention, especially if irritation or burns develop.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Waste Disposal

Improper disposal of methylamino oxetane derivatives and associated contaminated materials can pose a significant risk to the environment and public health.

Step-by-Step Disposal Protocol:

  • Classification: Classify waste containing methylamino oxetane derivatives as hazardous waste. Due to the likely presence of a heteroatom (nitrogen) and potential halogenation in more complex derivatives, it may need to be segregated as halogenated or non-halogenated organic waste.[24]

  • Segregation: Do not mix this waste with non-hazardous waste streams.[24]

  • Containerization: Collect all waste, including residues and contaminated materials (e.g., gloves, absorbent pads), in a designated, chemically compatible, and clearly labeled hazardous waste container.[24] The label must include "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

Methylamino oxetane derivatives represent a promising class of compounds for the advancement of drug discovery. Their unique properties, however, are accompanied by potential hazards that demand respect and careful management. By understanding the chemical reactivity, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the potential of these valuable building blocks. The protocols and guidelines presented in this document are intended to provide a comprehensive framework for the safe handling of methylamino oxetane derivatives. It is imperative that these guidelines are supplemented by compound-specific information from Safety Data Sheets and a commitment to a strong safety culture within the laboratory.

References

  • SPILL CLEANUP QUICK REFERENCE. (n.d.).
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • UBE Corporation. (n.d.). Oxetane | ETERNACOLL®.
  • Haz-Map. (n.d.). Oxetane.
  • CymitQuimica. (2023, July 11). Oxetane Safety Data Sheet.
  • Scribd. (2014, June 20). Oxetane: Synthesis and Drug Applications.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Benchchem. (2025, December). Safe Disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Procedural Guide.
  • Unilog. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Tokyo Chemical Industry. (2026, January 29). 2-(Methylamino)ethanol Safety Data Sheet.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Unknown. (n.d.). 1.3.2 Spill-Procedures.
  • University of Manitoba. (n.d.). CHEMICAL SPILL CLEAN-UP.
  • CK-12 Foundation. (n.d.). What precautions should be taken when working with reactive chemical systems?.
  • American Chemical Society. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to 2-Oxetanemethanamine: Identification, Synthesis, and Applications in Drug Discovery.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • J&K Scientific. (2021, September 2). Chemical spill cleanup procedures.
  • Work Safety Review. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
  • Smooth-On. (n.d.). SAFETY DATA SHEET.
  • Enamine. (n.d.). methyl 4-(methylamino)oxane-4-carboxylate hydrochloride Safety Data Sheet.
  • Grokipedia. (n.d.). Oxetane.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Unilog. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ECHEMI. (n.d.). Amines, C12-14-tert-alkyl, ethoxylated propoxylated SDS.
  • Fisher Scientific. (2025, December 19). 2-(Methylamino)ethanol Safety Data Sheet.
  • NextSDS. (n.d.). 3-[(methylamino)methyl]oxetan-3-ol — Chemical Substance Information.
  • PubMed. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • National Center for Biotechnology Information. (n.d.). Oxetane. PubChem.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles.
  • CymitQuimica. (n.d.). CAS 491588-41-1: oxetan-3-amine hydrochloride.
  • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement.
  • National Center for Biotechnology Information. (n.d.). Chemical Space Exploration of Oxetanes. PMC.
  • Health and Safety Executive. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties.
  • Duke University. (n.d.). Safety Manual. Duke Chemistry.
  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. A Framework to Guide Selection of Chemical Alternatives.
  • MDPI. (n.d.). Chemical Space Exploration of Oxetanes.
  • PubMed. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?.

Sources

Crystal structure and X-ray crystallography of 3-(Methylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Crystallography of 3-(Methylamino)oxetane-3-carboxylic acid

Disclaimer: The specific crystallographic data presented in this guide for 3-(Methylamino)oxetane-3-carboxylic acid is a representative example created to illustrate the analytical process. It is based on typical values for similar small organic molecules and is intended for instructional purposes.

Introduction: The Strategic Value of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a highly valued motif in modern drug discovery.[1] Its utility stems from a unique combination of physicochemical properties. The oxetane moiety can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyls.[2] This substitution can lead to significant improvements in a compound's profile, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[1] Furthermore, the strained, non-planar structure of the oxetane ring imparts a distinct three-dimensionality to molecules, which can be crucial for optimizing interactions with biological targets.[3]

3-(Methylamino)oxetane-3-carboxylic acid is a bifunctional building block that incorporates this valuable scaffold. Determining its precise three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it provides the foundational data necessary for structure-based drug design, allowing researchers to understand conformational preferences and the key intermolecular interactions that can be exploited to enhance binding affinity and selectivity.

From Synthesis to Single Crystal: An Experimental Blueprint

Synthesis Pathway

The synthesis of 3,3-disubstituted oxetanes often requires strategies that can overcome the inherent ring strain of the four-membered system.[2] A robust pathway to 3-(methylamino)oxetane-3-carboxylic acid can be envisioned starting from a suitable precursor like (3-(bromomethyl)oxetan-3-yl)methanol, proceeding through key intermediates to install the amine and carboxylic acid functionalities.[4]

G A (3-(Bromomethyl)oxetan-3-yl)methanol C 3-(Bromomethyl)oxetane-3-carbaldehyde A->C PCC or Dess-Martin B Oxidation E 3-(Bromomethyl)oxetane-3-carboxylic acid C->E e.g., Pinnick Oxidation D Further Oxidation F Nucleophilic Substitution (e.g., Sodium Azide) E->F NaN3, DMF J Alternative Pathway: Amine Installation E->J Methylamine (SN2) G 3-(Azidomethyl)oxetane-3-carboxylic acid H Reduction (e.g., Hydrogenation) G->H H2, Pd/C I 3-(Aminomethyl)oxetane-3-carboxylic acid K 3-(Methylamino)oxetane-3-carboxylic acid J->K

Caption: A plausible synthetic workflow for 3-(amino/methylamino)oxetane-3-carboxylic acid derivatives.

Protocol: Growing Diffraction-Quality Crystals

Obtaining high-quality single crystals is the most critical and often rate-limiting step in a structure determination project.[5] The process is a careful balance of thermodynamics and kinetics, aiming for slow, ordered nucleation and growth.[6] Vapor diffusion is a widely successful technique for small molecules.[6][7]

Step-by-Step Protocol for Vapor Diffusion Crystallization

  • Purity is Paramount: Ensure the compound is of the highest possible purity (>97%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

  • Solvent System Screening:

    • Dissolve a small amount (1-2 mg) of the compound in various common solvents (e.g., methanol, ethanol, acetone, acetonitrile) to find a solvent in which it is readily soluble (the "good" solvent).

    • Identify a second solvent in which the compound is poorly soluble (the "precipitant" or "poor" solvent) but is miscible with the first. Common precipitants include diethyl ether, hexane, and water.

  • Setting up the Crystallization Chamber:

    • Accurately weigh 5-10 mg of 3-(methylamino)oxetane-3-carboxylic acid into a small, clean vial (e.g., a 2 mL glass vial).

    • Add the "good" solvent dropwise until the solid just dissolves completely. Avoid using an excess of solvent.

    • Place this open vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

    • Add 1-2 mL of the "poor" solvent to the bottom of the larger container, ensuring it does not splash into the inner vial.

    • Seal the outer container tightly with a cap or parafilm.

  • Incubation and Observation:

    • Label the setup and leave it in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

    • The vapor of the more volatile "poor" solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility.[8]

    • Monitor the vial daily without disturbing it. The first sign of success may be the appearance of small, clear objects with sharp edges, often on the walls of the inner vial. This process can take from a day to several weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides definitive information about the three-dimensional arrangement of atoms and molecules within a crystal.[9][10]

The SC-XRD Experimental Workflow

The journey from a crystal to a refined structure follows a well-defined path, beginning with careful crystal selection and culminating in a validated atomic model.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structure Determination A Crystal Selection & Mounting B Mount on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C D Cell Determination C->D E Integration & Scaling D->E F Space Group Determination E->F G Structure Solution (Phase Problem) F->G H Structure Refinement G->H I Validation & Analysis H->I

Caption: The core workflow of a single-crystal X-ray diffraction experiment.

Data Collection & Processing

A visually perfect crystal (clear, with sharp edges, typically 0.1-0.3 mm in size) is carefully mounted on a loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[7] The crystal is exposed to a monochromatic X-ray beam, and as it rotates, a series of diffraction patterns are collected on a detector.[7]

These raw data images are then processed. The positions of the diffracted spots are used to determine the dimensions of the unit cell—the basic repeating block of the crystal.[11] The intensity of each spot is measured ("integrated") and scaled to produce a final reflection file used for structure solution and refinement.

Structure Solution, Refinement, and Molecular Analysis

Space Group and Structure Solution

The symmetry of the diffraction pattern allows for the determination of the crystal's space group. Since 3-(methylamino)oxetane-3-carboxylic acid is a chiral molecule, it is expected to crystallize in a non-centrosymmetric (specifically, a Sohncke) space group, which lacks inversion centers and mirror planes.[12] Common Sohncke space groups for small molecules include P2₁2₁2₁ and P2₁.[12]

The "phase problem" is then solved using computational methods (e.g., direct methods) to generate an initial electron density map, from which a preliminary model of the molecule can be built.

Structure Refinement

Structure refinement is the iterative process of adjusting the atomic parameters (positional coordinates and atomic displacement parameters) of the model to achieve the best possible fit between the calculated diffraction data and the experimentally observed data.[13][14] This is typically done using a least-squares minimization algorithm.[14] The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Table 1: Example Crystallographic Data and Refinement Details

ParameterValue
Chemical FormulaC₅H₉NO₃
Formula Weight131.13
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 5.45(1) Å, α = 90°
b = 8.98(2) Å, β = 95.5(1)°
c = 6.21(1) Å, γ = 90°
Volume302.1(1) ų
Z (Molecules/unit cell)2
Density (calculated)1.442 Mg/m³
Goodness-of-fit on F²1.04
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.045, wR2 = 0.102
Structural Insights

The refined structure provides a wealth of information. Key bond lengths, angles, and torsion angles define the molecular conformation. For this molecule, particular attention is paid to:

  • Oxetane Ring Puckering: Unlike the nearly planar parent oxetane, substituted rings adopt a more puckered conformation to relieve steric strain.[15] This puckering angle is a key structural descriptor.

  • Intermolecular Interactions: As a zwitterionic amino acid, the crystal packing is expected to be dominated by a network of strong hydrogen bonds. The ammonium group acts as a hydrogen bond donor, while the carboxylate group acts as an acceptor. These interactions dictate the supramolecular assembly in the solid state.

G mol1 Molecule A N-H C=O mol2 Molecule B N-H C=O mol1:nh->mol2:coo N-H···O mol4 Molecule D N-H C=O mol2:nh->mol4:coo N-H···O mol3 Molecule C N-H C=O mol3:nh->mol1:coo N-H···O mol4:nh->mol1:coo N-H···O

Caption: A representative diagram of hydrogen-bonding motifs in a crystal lattice.

Table 2: Example Hydrogen Bond Geometry (Å, °)

D—H···Ad(D···A)∠(DHA)Symmetry Operation for A
N1—H1A···O22.75(1)172(1)x - 1, y, z
N1—H1B···O12.82(1)168(1)-x, y + 1/2, -z + 1

Conclusion

This guide has outlined the comprehensive process for determining the crystal structure of 3-(methylamino)oxetane-3-carboxylic acid, a building block of significant interest in medicinal chemistry. The workflow, from rational synthesis and meticulous crystallization to high-resolution SC-XRD analysis, provides an atomic-level understanding of the molecule's conformation and packing. This structural data is indispensable for computational modeling, rational drug design, and ultimately, the development of new therapeutic agents with improved properties.

References

  • BenchChem. (2025).
  • Atkins, P., & de Paula, J. (2025). Structure refinement. LibreTexts Chemistry.
  • Fiveable. (n.d.). Crystallization Methods to Know for Crystallography. Fiveable.
  • University of Glasgow. (n.d.). Structure refinement: Introduction.
  • Wikipedia. (n.d.). Centrosymmetry. Wikipedia.
  • SPT Labtech. (n.d.).
  • University of Barcelona. (n.d.).
  • Dalton Transactions. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Parsons, S. (2003). Introduction to twinning. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1995-2003. [Link]

  • OlexSys. (n.d.). Twinned Structures.
  • University of St Andrews. (n.d.). Crystal Structure Refinement.
  • Wlodawer, A., et al. (2017).
  • Watkin, D. (1994). Structure refinement: some background theory and practical strategies. IUCr Journals. [Link]

  • Groen, C. P., & Tiekink, E. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1646-1665. [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • Tulane University. (2019). Twinning, Polymorphism, Polytypism, Pseudomorphism.
  • Wikipedia. (n.d.). Crystal twinning. Wikipedia.
  • Britannica. (n.d.). Twinning. Britannica.
  • Universität Ulm. (2026). Single-Crystal X-ray Diffraction.
  • ResearchGate. (2013). How to find whether a space group is centrosymmetric or non-centrosymmetric?.
  • Thermo Fisher Scientific. (2021).
  • Stack Exchange. (2017). Noncentrosymmetric crystal symmetries; list of polar and chiral space groups.
  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11554-11624. [Link]

  • Pidcock, E. (2005). Achiral molecules in non-centrosymmetric space groups. CrystEngComm, 7, 449-451. [Link]

  • Aflow. (n.d.). Distribution of Structures in Space Groups.
  • BLD Pharm. (n.d.). 3-(Methylamino)oxetane-3-carboxylic acid.
  • Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(7), 1038-1058. [Link]

  • ResearchGate. (n.d.). X‐ray diffraction structure analysis of oxetane 5 e.
  • Gouverneur, V., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12591-12623. [Link]

  • Vigo, D., et al. (2015). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. [Link]

  • Bull, J. A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-100.
  • MilliporeSigma. (n.d.). 3-(methylamino)oxetane-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-(Methylamino)oxetane-3-carboxylic acid.

Sources

Methodological & Application

Application Note: Protocols for Peptide Coupling Using 3-(Methylamino)oxetane-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] 3-(Methylamino)oxetane-3-carboxylic acid, a unique cyclic amino acid, has garnered interest as a bioisostere for proline and other residues. Its 3,3-disubstituted oxetane ring can improve aqueous solubility and reduce lipophilicity while the N-methyl group provides resistance to enzymatic degradation.[4][5] However, the dual steric hindrance from the N-methyl group and the rigid oxetane ring presents significant challenges for peptide bond formation, often resulting in low yields and incomplete reactions with standard coupling methods.[1][6] This guide provides a comprehensive overview of the challenges and detailed, validated protocols for the efficient incorporation of 3-(Methylamino)oxetane-3-carboxylic acid into peptide sequences, with a focus on high-efficiency uronium salt-based coupling reagents.

Introduction: Properties and Challenges

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride is a crystalline solid with a molecular weight of 167.59 g/mol . The key structural features influencing its reactivity in peptide synthesis are:

  • N-Methyl Amine: The secondary amine is less nucleophilic and more sterically hindered than a primary amine, which slows the rate of amide bond formation.[1]

  • α,α-Disubstitution (Quaternary Carbon): The carboxylic acid is attached to a quaternary carbon, further increasing steric bulk around the reaction center.

  • Oxetane Ring Stability: The four-membered oxetane ring possesses moderate ring strain (approx. 25.5 kcal/mol), making it susceptible to ring-opening under strongly acidic conditions.[7] However, the 3,3-disubstituted pattern enhances its stability against nucleophilic attack compared to less substituted oxetanes.[4][7] It is generally stable under the basic and mildly acidic conditions typical of Fmoc-based solid-phase peptide synthesis (SPPS).[7]

These combined factors necessitate the use of highly efficient coupling reagents that can overcome the steric barriers and promote rapid amide bond formation while minimizing side reactions like racemization.[1][8]

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1541289-37-5[9][10]
Molecular Formula C₅H₉NO₃ · HCl
Molecular Weight 167.59 g/mol
Appearance Solid[10]
Purity Typically ≥95%[9]
Storage Room Temperature, sealed in dry conditions[10]

Mechanistic Considerations for Coupling

The primary hurdle in coupling 3-(Methylamino)oxetane-3-carboxylic acid is overcoming the steric hindrance. This requires a coupling reagent that rapidly generates a highly reactive acylating species. Uronium/aminium salt-based reagents like HATU have proven exceptionally effective for such "difficult" couplings.[8][11][12]

The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acyluronium intermediate, which then converts to an OAt-ester. This activated ester readily reacts with the incoming amine to form the desired peptide bond, a process accelerated by the 7-azabenzotriazole (HOAt) moiety.[11][13]

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Oxetane Carboxylic Acid HATU HATU + Base (e.g., DIPEA) RCOOH->HATU - H₂O Intermediate Highly Reactive OAt-Ester Intermediate HATU->Intermediate Activation Amine N-Terminal Amine (H₂N-Peptide) Intermediate->Amine Nucleophilic Attack Peptide New Peptide Bond (Oxetane-Peptide) Amine->Peptide Amide Formation

Caption: General mechanism for HATU-mediated peptide coupling.

Recommended Coupling Protocols

For sterically hindered N-methylated amino acids, standard carbodiimide reagents like DIC are often inefficient.[14] The use of a high-performance uronium salt reagent is strongly recommended.

Protocol 1: Solution-Phase Coupling using HATU

This protocol is suitable for fragment condensation or when synthesizing peptides in solution.

Materials & Reagents:

  • 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

  • Fmoc-protected amino acid ester (or peptide-ester) with a free amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-terminal amine component (1.0 eq) in anhydrous DMF.

  • Amino Acid Solubilization: In a separate vial, suspend 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid. The suspension should become a clear solution.

  • Activation: To the vial containing the oxetane amino acid, add HATU (1.2 eq).

  • Pre-activation: Allow the mixture to pre-activate for 1-3 minutes at room temperature.[1] The solution may change color.

  • Coupling: Transfer the activated amino acid solution to the flask containing the amine component.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS or TLC. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction may require longer times or gentle heating (e.g., 40 °C).[1]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash chromatography or preparative HPLC.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is designed for standard Fmoc-based SPPS on an automated or manual synthesizer.

Materials & Reagents:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride (4.0 eq)

  • HATU (3.9 eq)

  • DIPEA (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) for synthesis

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[15] Wash the resin thoroughly with DMF to remove all traces of piperidine.[1]

  • Activation Solution: In a separate vessel, dissolve 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-3 minutes.

  • Coupling Step: Add the activated amino acid solution to the deprotected peptide-resin.[1]

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.[1]

  • Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. Note: The Kaiser test will be negative if coupling to a secondary amine like proline or another N-methylated residue. In such cases, a small-scale cleavage and LC-MS analysis is the best way to confirm coupling completion.

  • Double Coupling (Optional): If the coupling is incomplete after the initial reaction time, filter the resin, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid. This is often necessary when coupling to another N-methylated residue.[1]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Table 2: Comparison of Coupling Reagent Strategies
Reagent SystemBaseProsConsRecommendation
HATU / DIPEA DIPEAHigh efficiency for hindered couplings, fast reaction rates, low racemization.[8][11][12]Higher cost, potential for guanidinylation side reaction if not used correctly.[8]Highly Recommended. The gold standard for difficult couplings.
HBTU / DIPEA DIPEAGood efficiency, lower cost than HATU.Less reactive than HATU, may result in lower yields for this specific substrate.A viable, more economical alternative to HATU, but may require longer reaction times.
DIC / Oxyma DIPEA or CollidineLow cost, simple byproducts.Often inefficient for severely hindered couplings, leading to low yields and slow reactions.[14]Not recommended as a first-choice method for this amino acid.

Overall Synthesis and Analysis Workflow

The successful incorporation of 3-(methylamino)oxetane-3-carboxylic acid requires a systematic workflow from reagent preparation to final analysis.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Purification & Analysis A Select Protocol (Solution vs. SPPS) B Prepare Anhydrous Solvents & Reagents A->B C Neutralize Oxetane HCl with Base (DIPEA) B->C D Pre-activate Oxetane with HATU (1-3 min) C->D E Add to Amine Component (Peptide-Resin or Ester) D->E F Couple for 2-6 hours Monitor reaction E->F G Decision: Complete? F->G H Perform Double Coupling G->H No I Wash / Work-up G->I Yes H->F J Cleave from Resin (if SPPS) & Purify by HPLC I->J K Characterize by LC-MS & NMR J->K L Final Peptide K->L

Caption: Experimental workflow for peptide synthesis.

Troubleshooting & Key Considerations

  • Incomplete Coupling: This is the most common issue. Always use a high excess of the oxetane amino acid and coupling reagent (3-4 equivalents in SPPS). A double coupling is often the most effective solution.[1]

  • Moisture: Ensure all reagents and solvents (especially DMF) are anhydrous. Water will hydrolyze the activated ester intermediate, halting the reaction.

  • Base Equivalents: When starting with the hydrochloride salt, it is crucial to use at least two equivalents of base (e.g., DIPEA): one to neutralize the HCl and one to facilitate the coupling reaction. Using a slight excess (e.g., 2.5 eq in solution phase) is recommended.

  • Oxetane Ring Opening: While the 3,3-disubstituted oxetane is relatively stable, avoid prolonged exposure to strong acids. Standard TFA cleavage cocktails (e.g., 95% TFA) used in SPPS for short periods (1-3 hours) are generally well-tolerated.

Conclusion

The successful incorporation of 3-(methylamino)oxetane-3-carboxylic acid into peptides is readily achievable despite its inherent steric challenges. The key to success lies in moving beyond standard coupling conditions and employing highly reactive uronium salt reagents, such as HATU, in conjunction with an appropriate non-nucleophilic base like DIPEA. By utilizing optimized stoichiometry, pre-activation, and, if necessary, double coupling strategies, researchers can efficiently access novel oxetane-containing peptides for drug discovery and development.

References

  • BenchChem. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem.com.
  • Zhang, Y., et al. (2018). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE.
  • T. A. Martinek, et al. (2019). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Chemical Science.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech Co., Ltd.
  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.com.
  • Common Organic Chemistry.
  • A. D. Campbell, et al. (2016). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.com.
  • Sigma-Aldrich. 3-(methylamino)oxetane-3-carboxylic acid. Sigmaaldrich.com.
  • W. S. G. Burrell, A., et al. (2022). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters.
  • J. A. Bull, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Noisette, A., et al. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • A. D'Este, et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM.com.
  • M. P. G. Mourgas, et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.
  • Fluorochem. 3-(Methylamino)oxetane-3-carboxylic acid. Fluorochem.co.uk.
  • S. Chatterjee, et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • MilliporeSigma. Peptide Resin Loading Protocols. Sigmaaldrich.com.
  • Aapptec Peptides. Coupling Reagents. Aapptec.com.
  • Sigma-Aldrich. 3-(Methylamino)oxetane-3-carboxylic acid. Sigmaaldrich.com.
  • G. G. D. P. G. D. Reddy, et al. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • American Peptide Society. (2026). Ready-Made Amino Acids. Americanpeptidesociety.org.
  • Merck. Unnatural Amino Acids for Peptide Synthesis. Sigmaaldrich.com.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.
  • Y. Su, et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Application Notes & Protocols: 3-(Methylamino)oxetane-3-carboxylic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxetane Moiety as a Strategic Tool in Modern Peptidomimetics

The landscape of drug discovery is continually evolving, with a significant resurgence in the therapeutic potential of peptides. However, native peptides are often hindered by poor metabolic stability and limited oral bioavailability, primarily due to their susceptibility to proteolytic degradation.[1][2] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling solution to these challenges. A key strategy in their design involves the isosteric replacement of the labile amide bond.

The four-membered oxetane ring has emerged as a powerful and versatile motif in medicinal chemistry.[3][4] It serves as an effective bioisostere for commonly found groups like gem-dimethyl and carbonyls, offering a unique combination of properties.[5][6][7] The incorporation of an oxetane ring can enhance aqueous solubility, improve metabolic stability, and introduce conformational constraints, all of which are desirable attributes in drug design.[3][5][8]

This application note focuses on 3-(methylamino)oxetane-3-carboxylic acid , a constrained, α,α-disubstituted amino acid analogue. Its rigid structure acts as a non-hydrolyzable surrogate for an N-methylated peptide bond, providing a strategic tool to engineer peptides with enhanced drug-like properties.[8][9][10] We provide detailed insights and validated protocols for the incorporation of this building block into peptide sequences, addressing the specific challenges associated with its sterically hindered nature.

Physicochemical Impact of Oxetane Incorporation

Replacing a standard N-methylated amino acid residue with 3-(methylamino)oxetane-3-carboxylic acid imparts significant and often beneficial changes to the peptide's backbone and overall properties. The rationale behind its use is grounded in the unique characteristics of the oxetane ring.

  • Enhanced Proteolytic Stability : The most direct advantage is the removal of a scissile amide bond. The ether linkage within the oxetane ring is resistant to cleavage by proteases, significantly extending the in-vivo half-life of the resulting peptidomimetic.[1][2][9]

  • Improved Aqueous Solubility : The oxetane's oxygen atom is a strong hydrogen bond acceptor, and the overall polarity of the motif is higher than that of a gem-dimethyl or carbonyl group it might replace.[5][7] This often leads to a marked improvement in the aqueous solubility of the parent peptide.[3]

  • Conformational Rigidity and Turn Induction : The strained four-membered ring introduces a significant conformational constraint. This rigidity can reduce the entropic penalty upon binding to a target receptor. Furthermore, studies have shown that oxetane incorporation can induce a turn-like feature in the peptide backbone, which is particularly advantageous for promoting and stabilizing cyclic structures in macrocyclization reactions.[1][11][12][13]

  • Modulation of Physicochemical Properties : The electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amine groups through an inductive effect.[8][9] This can be a useful tool for fine-tuning receptor interactions and membrane permeability. The motif adds polarity without a substantial increase in lipophilicity, a key consideration in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][8]

Table 1: Comparative Properties of a Standard vs. Oxetane-Modified Peptide Linkage
PropertyStandard N-Methyl Peptide Bond3-(Methylamino)oxetane LinkageRationale & Advantage
Backbone Structure -N(CH₃)-CH(R)-CO--N(CH₃)-C(CH₂OCH₂)-CO-Carbonyl is replaced by a rigid, sp³-rich oxetane ring.
Proteolytic Stability Susceptible to cleavageHighly resistantNon-amide bond structure prevents recognition and hydrolysis by proteases.[2][9]
Conformation FlexibleConformationally constrainedThe rigid ring structure induces local "kinks" or turns.[11][12]
Solubility VariableGenerally IncreasedThe polar ether oxygen acts as a hydrogen bond acceptor.[3][5]
H-Bonding Amide N (acceptor), Amide H (donor)Oxetane O (acceptor), Amine N-H (donor)Retains key hydrogen bonding capabilities of a peptide bond.[2]
Basicity of Amine Standard pKaLowered pKaInductive electron-withdrawing effect from the oxetane oxygen.[8]

Synthesis of Peptidomimetics using Fmoc-3-(methylamino)oxetane-3-carboxylic acid

The primary challenge in incorporating this building block via Solid-Phase Peptide Synthesis (SPPS) stems from the steric hindrance around the α-carbon, which is a quaternary center. Standard coupling conditions are often inefficient, leading to low yields and deletion sequences.[14][15][16] Therefore, optimized protocols employing more potent reagents and strategies are required for successful synthesis.

Diagram 1: General SPPS Workflow for Hindered Amino Acids

This diagram illustrates the key stages of an SPPS cycle, emphasizing the critical optimized coupling step required for incorporating the oxetane amino acid.

cluster_cycle SPPS Cycle cluster_coupling Optimized Coupling Details (Step 3) Resin 1. Resin Swelling & N-Terminal Deprotection Wash1 2. Thorough Washing (e.g., DMF, DCM) Resin->Wash1 Coupling 3. Optimized Coupling Step Wash1->Coupling Wash2 4. Thorough Washing Coupling->Wash2 Capping 5. Capping (Optional) (Unreacted Amines) Wash2->Capping Wash3 6. Thorough Washing Capping->Wash3 Repeat Return to Step 1 for next AA Wash3->Repeat Preactivate 3a. Pre-activation of Fmoc-Oxetane-AA (HATU/DIPEA) Add_to_Resin 3b. Add Activated Mix to Resin Preactivate->Add_to_Resin Double_Couple 3c. Monitor & Perform Second Coupling Add_to_Resin->Double_Couple

Caption: SPPS workflow highlighting the optimized coupling substeps.

Detailed Experimental Protocols

The following protocol is designed for manual or automated solid-phase synthesis. The key to success is the choice of coupling reagent and the implementation of a double-coupling strategy.

Protocol 1: Optimized SPPS Coupling of Fmoc-3-(methylamino)oxetane-3-carboxylic acid

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-3-(methylamino)oxetane-3-carboxylic acid

  • Coupling Reagent: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Capping Solution (Optional): Acetic anhydride/DIPEA/DMF

Procedure:

  • Resin Preparation and Deprotection: a. Swell the resin in DMF for 30-60 minutes. b. Drain the solvent. Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. c. Drain and repeat the deprotection step with fresh solution for an additional 15 minutes. d. Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times). Perform a Kaiser test to confirm the presence of free primary/secondary amines.

  • Amino Acid Activation (Pre-activation): a. In a separate vessel, dissolve Fmoc-3-(methylamino)oxetane-3-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal volume of DMF. b. Add DIPEA (8 equivalents) to the solution. c. Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color. Causality Note: Pre-activation ensures the formation of the highly reactive OAt-ester before its introduction to the resin-bound amine, maximizing coupling efficiency and minimizing side reactions like racemization.[14]

  • First Coupling Reaction: a. Add the activated amino acid solution from step 2 to the deprotected resin. b. Agitate the reaction vessel for at least 2 hours at room temperature. Insight: The steric bulk of the quaternary α-carbon significantly slows the reaction rate compared to standard amino acids; extended reaction times are crucial.[14]

  • Monitoring and Second Coupling (Mandatory): a. After the first coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. For this N-methylated amino acid, a Chloranil or Isatin test is more appropriate to check for the presence of unreacted secondary amines. A positive result (indicating incomplete coupling) is expected. b. Drain the reaction solution from the resin. Do not proceed to deprotection. c. Immediately repeat steps 2 and 3 to perform a second coupling with a fresh solution of activated amino acid. Agitate for another 2 hours. This "double coupling" is essential to drive the reaction to completion.[14][17]

  • Washing: a. After the second coupling, drain the solvent and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any excess reagents and byproducts.

  • Capping (Optional but Recommended): a. To prevent the formation of deletion peptide sequences, any remaining unreacted amines should be capped. b. Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 20 minutes. c. Wash the resin thoroughly with DMF and DCM.

  • Continuation of Synthesis: a. The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence using standard protocols.

Table 2: Recommended Reagents for Coupling Hindered Amino Acids
Coupling ReagentActive Ester FormedReactivityKey Insight
DCC / DICO-acylisoureaLowGenerally insufficient for α,α-disubstituted amino acids due to low reactivity and risk of side reactions.[14][16]
HBTU / PyBOPOBt-esterModerateBetter than carbodiimides, but can be insufficient for extremely hindered residues.
HATU / PyAOP OAt-ester Very High Highly Recommended. The 7-aza-benzotriazole (OAt) leaving group provides anchimeric assistance, making these the most efficient reagents for difficult couplings.[14]
HCTU O-6-ClBt ester High A more reactive and cost-effective alternative to HBTU, often sufficient for this application.[14]

Structural Implications and Applications

The introduction of 3-(methylamino)oxetane-3-carboxylic acid fundamentally alters the peptide's secondary structure. The rigid oxetane ring replaces the planar carbonyl group, disrupting typical hydrogen bonding patterns like those in α-helices and β-sheets, often introducing a local kink or turn.[11] This structural perturbation is not a drawback but a design feature.

Diagram 2: Structural Comparison of Peptide Backbones

This diagram visually contrasts a standard peptide bond with the oxetane-modified linkage, clarifying the structural replacement.

Caption: Isosteric replacement of a carbonyl with an oxetane ring.

Key Applications:

  • Enhancing Metabolic Stability: Creating drug candidates with longer plasma half-lives for targets where sustained exposure is critical.[2][9]

  • Facilitating Macrocyclization: Using the oxetane as a turn-inducing element to pre-organize a linear peptide for efficient head-to-tail cyclization, which is often challenging for small- to medium-sized rings.[12][13]

  • Accessing Novel Chemical Space: The unique conformational properties allow for the design of peptidomimetics that can target difficult protein-protein interactions, which are often characterized by large, shallow binding surfaces.[1][18]

Conclusion

3-(Methylamino)oxetane-3-carboxylic acid is a valuable, albeit challenging, building block for advanced peptidomimetic design. Its incorporation offers a reliable method to enhance proteolytic stability, improve solubility, and enforce specific conformations. The primary synthetic hurdle of steric hindrance can be overcome through the use of high-reactivity coupling reagents, such as HATU, in conjunction with a mandatory double-coupling protocol. By following the optimized procedures outlined in this note, researchers can successfully leverage the unique properties of the oxetane motif to develop next-generation peptide-based therapeutics.

References

  • Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9663-9737. [Link]

  • Gomha, S. M., & Muhammad, Z. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2339-2365. [Link]

  • Stove, C. P., et al. (2018). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 20(2), 1018-1026. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Moody, C. J., et al. (2018). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 9(22), 5016-5022. [Link]

  • Moody, C. J., et al. (2018). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. [Link]

  • Gomha, S. M., & Muhammad, Z. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Bull, J. A. (2017). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 13, 1274-1311. [Link]

  • Shipman, M. (n.d.). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5652-5658. [Link]

  • Shipman, M., et al. (2020). Development of Oxetane Modified Building Blocks for Peptide Synthesis. LJMU Research Online. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]

  • Shipman, M., et al. (2017). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

  • Duarte, F., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Duarte, F., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12613-12631. [Link]

  • Shipman, M., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(17), 4636-4639. [Link]

  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Angewandte Chemie International Edition, 53(31), 8257-8261. [Link]

  • Káncz, Á., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Vigo, D., et al. (2016). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. [Link]

  • Reddy, T. S., et al. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Pollock, S. (2019). The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors. Purdue e-Pubs. [Link]

  • MilliporeSigma. (n.d.). 3-(methylamino)oxetane-3-carboxylic acid. Retrieved from MilliporeSigma website. [Link]

  • ResearchGate. (2018). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1772. [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-(Methylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Methylamino)oxetane-3-carboxylic acid is a fascinating non-proteinogenic amino acid that incorporates a strained oxetane ring.[1][2] The oxetane motif is of significant interest in medicinal chemistry, where it is often used as a bioisostere for gem-dimethyl or carbonyl groups to modulate physicochemical properties such as solubility and metabolic stability.[1] As a unique building block in drug discovery, the unambiguous confirmation of its chemical structure and purity is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of small molecules in solution.[3][4] This guide provides a comprehensive set of detailed protocols for the characterization of 3-(Methylamino)oxetane-3-carboxylic acid using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed to provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, ensuring the structural integrity of the compound for researchers, scientists, and drug development professionals.

Part 1: Foundational Step - Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation. For a polar, zwitterionic molecule like 3-(methylamino)oxetane-3-carboxylic acid, the choice of solvent is critical.

Causality of Solvent Choice: Due to the presence of both a carboxylic acid and a secondary amine, the molecule is highly polar. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves polar compounds and offers the unique advantage of allowing for the identification of exchangeable protons (N-H and O-H) through deuterium exchange.[5] Alternatively, methanol-d₄ (CD₃OD) can be used if exchange is to be minimized, though some H/D exchange will still occur.[5]

Protocol 1: Sample Preparation for NMR Analysis
  • Weighing the Analyte:

    • For ¹H NMR and qualitative 2D experiments (COSY, HSQC), weigh 2-5 mg of 3-(methylamino)oxetane-3-carboxylic acid.

    • For ¹³C NMR and quantitative 2D experiments (HMBC), a higher concentration is required due to the low natural abundance of the ¹³C isotope.[5][6][7] Weigh 15-25 mg of the sample.

  • Dissolution:

    • Place the weighed sample into a clean, dry glass vial.

    • Add approximately 0.7 mL of Deuterium Oxide (D₂O, 99.9% D).

    • Gently vortex or sonicate the vial to ensure complete dissolution. A clear, homogeneous solution is essential for high-quality spectra.[5][6]

  • Filtration and Transfer:

    • If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube.[6]

    • The final sample height in the tube should be approximately 4-5 cm, corresponding to a volume of 0.6-0.7 mL.[5]

  • Referencing:

    • For D₂O, the residual HDO signal can be used for chemical shift referencing (typically set to δ 4.79 ppm at 25°C). Alternatively, a small amount of an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be added.

Part 2: Unveiling the Structure with 1D NMR Experiments

One-dimensional NMR spectra provide the initial, fundamental overview of the molecule's structure.

¹H NMR Spectroscopy: The Proton Blueprint

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Expected Spectral Features:

  • Oxetane Protons (CH₂): The two methylene groups on the oxetane ring are diastereotopic due to the chiral center at C3. They are expected to appear as two distinct multiplets in the downfield region (approx. δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent oxygen atom.[8][9]

  • Methyl Protons (N-CH₃): A singlet will be observed in the upfield region (approx. δ 2.5-3.0 ppm).

  • Exchangeable Protons (NH and COOH): When using D₂O as the solvent, the acidic protons of the carboxylic acid and the amine will exchange with deuterium. Consequently, their signals will be absent from the ¹H spectrum.[5] This disappearance is a key diagnostic feature confirming their presence.

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of the carbon environments.

Expected Spectral Features:

  • Carboxyl Carbon (-COOH): The least shielded carbon, appearing far downfield (approx. δ 175-180 ppm).[7]

  • Quaternary Carbon (C3): The sp³ carbon atom at the 3-position, bonded to four non-proton substituents. Its chemical shift will be influenced by the attached nitrogen, oxygen, and carboxyl group.

  • Oxetane Carbons (C2/C4): These carbons, being adjacent to the ring oxygen, will be significantly deshielded and are expected in the range of δ 60-80 ppm.[10]

  • Methyl Carbon (N-CH₃): The most shielded carbon, appearing in the upfield region (approx. δ 30-40 ppm).

DEPT Spectroscopy: Assigning Carbon Multiplicity

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are indispensable for determining whether a carbon is a CH₃, CH₂, CH, or a quaternary (Cq) carbon.[11][12][13]

Protocol 2: DEPT-135 and DEPT-90 Acquisition

  • Acquire a standard proton-decoupled ¹³C spectrum.

  • Acquire a DEPT-135 spectrum. In this experiment:

    • CH₃ and CH groups will appear as positive peaks.

    • CH₂ groups will appear as negative (inverted) peaks.

    • Quaternary carbons will be absent.[11][14]

  • Acquire a DEPT-90 spectrum. This experiment will exclusively show signals for CH groups.[13]

Interpretive Power: For 3-(methylamino)oxetane-3-carboxylic acid, the DEPT-135 spectrum will show a positive peak for the N-CH₃ group and two negative peaks for the oxetane CH₂ groups. The DEPT-90 spectrum will be null (no signals). The quaternary C3 and carboxyl carbons will be identified by their presence in the ¹³C spectrum but absence in all DEPT spectra.

Part 3: Assembling the Puzzle with 2D NMR Experiments

Two-dimensional NMR correlates signals, revealing through-bond and through-space connectivities that are essential for assembling the complete molecular structure.

COSY: Mapping ¹H-¹H Couplings

Correlation Spectroscopy (COSY) identifies protons that are spin-coupled, typically over two or three bonds.[15][16]

Expected Correlations: The primary use of COSY for this molecule is to confirm the spin system of the oxetane ring. A cross-peak will be observed between the signals of the diastereotopic protons on C2 and C4, confirming they are part of the same structural fragment.

HSQC: Linking Protons to Carbons

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct, one-bond correlations between protons and the carbons to which they are attached.[16][17]

Expected Correlations:

  • A cross-peak connecting the N-CH₃ proton signal to the N-CH₃ carbon signal.

  • Cross-peaks connecting the oxetane CH₂ proton signals to their respective C2/C4 carbon signals.

HSQC_Correlations

Caption: HSQC workflow showing direct ¹H-¹³C correlations.

HMBC: Establishing Long-Range Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH), which is essential for assigning quaternary carbons and piecing together the molecular framework.[18][19][20]

Expected Key Correlations:

  • From Methyl Protons (N-CH₃): A strong correlation to the quaternary C3 carbon (²JCH) and a potential weaker correlation to the carboxyl carbon (³JCH). This definitively connects the methylamino group to the core of the molecule.

  • From Oxetane Protons (H2/H4): Correlations to the quaternary C3 carbon (²JCH) and across the ring to the other oxetane carbon (³JCH). These correlations confirm the structure of the oxetane ring and its connection to the C3 position.

HMBC_Correlations

Caption: Key HMBC correlations for structural assignment.

Part 4: Data Synthesis and Interpretation

A logical workflow ensures that data from each experiment builds upon the last, leading to an unambiguous structural assignment.

NMR_Workflow

Caption: Logical workflow for NMR data acquisition and interpretation.

Summary of Expected NMR Data
Group¹H δ (ppm)¹³C δ (ppm)DEPT-135Key HMBC Correlations (from ¹H)
-COOH Absent in D₂O~175-180AbsentN-CH₃
C3 (Quat.)-~55-70AbsentN-CH₃ , H₂ C-O
C2/C4 (CH₂)~4.5-5.0 (m)~60-80NegativeCH₂ (other), C 3
N-CH₃ ~2.5-3.0 (s)~30-40PositiveC 3, C OOH
N-H Absent in D₂O---

Note: Chemical shifts (δ) are approximate and can vary based on concentration, pH, and temperature.

Conclusion

The structural characterization of 3-(methylamino)oxetane-3-carboxylic acid is efficiently and unambiguously achieved through a synergistic combination of 1D and 2D NMR spectroscopic techniques. Standard ¹H and ¹³C spectra provide the initial census of proton and carbon environments, while DEPT experiments clarify carbon multiplicities. The connectivity puzzle is solved using 2D methods: COSY defines the oxetane ring's proton network, HSQC links protons to their directly attached carbons, and crucially, HMBC provides the long-range correlations necessary to assign the quaternary and carboxyl carbons, thereby confirming the complete molecular architecture. This comprehensive NMR protocol serves as a robust system for quality control and structural verification, ensuring the integrity of this valuable building block for applications in research and drug development.

References

  • Chemistry LibreTexts. (2024). 19: HMBC. Available at: [Link]

  • Chemistry LibreTexts. (2024). 8: Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. Available at: [Link]

  • Columbia University, NMR Core Facility. DEPT. Available at: [Link]

  • Mishra, P., & Chekmenev, E. Y. (2021). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology, 2269, 13-30. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Willker, W., & Leibfritz, D. (2008). Fast 13 C-NMR Spectral Editing for Determining CH n Multiplicities. Magnetic Resonance in Chemistry, 46(6), 563-567. Available at: [Link]

  • Lininger, R. A., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1098. Available at: [Link]

  • Duss, O., et al. (2019). NMR Characterization of RNA Small Molecule Interactions. Molecules, 24(1), 145. Available at: [Link]

  • NMR Wiki. (2011). 2D HMBC. Available at: [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • Filo. (2025). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca... Available at: [Link]

  • Thiele, C. M., & Bermel, W. (2021). The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. Magnetic Resonance in Chemistry, 59(10), 999-1006. Available at: [Link]

  • Parella, T., et al. (2006). CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities. Organic Letters, 8(25), 5781-5784. Available at: [Link]

  • University of Wisconsin-Madison. 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Available at: [Link]

  • Witulski, B., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. Available at: [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Ribeiro, P. R., & Boffo, E. F. (2021). NMR Approaches for Probing the Polar Metabolome. Advanced Mass Spectrometry-based Analytical Separation Techniques for Probing the Polar Metabolome. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. International Conference on New Material and Chemical Industry (NMCI 2016). Available at: [Link]

  • Smith, S. G., & Goodman, J. M. (2010). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 5(7), 1212-1224. Available at: [Link]

  • Dias, J. S., et al. (2021). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. Frontiers in Molecular Biosciences, 8, 735652. Available at: [Link]

  • ResearchGate. (2025). NMR spectroscopy of small molecules in solution. Available at: [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • NPTEL. 13C NMR spectroscopy. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Magritek. (n.d.). Application Note 7: Observing Spin Systems using COSY. Available at: [Link]

  • Fan, T. W., & Lane, A. N. (2011). Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. Journal of Magnetic Resonance, 212(1), 223-228. Available at: [Link]

  • SciSpace. (1987). Highfieid 1 H and 13 C NMR of 5-oxygenated of cholestane-6-oxime derivatives. Available at: [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Available at: [Link]

  • MilliporeSigma. 3-(methylamino)oxetane-3-carboxylic acid | 1541289-37-5. Available at: [Link]

  • University of Zurich. Peptide/Protein NMR. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available at: [Link]

Sources

Application Note & Scalable Synthesis Protocol: 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride, a critical building block in modern medicinal chemistry. The oxetane motif is increasingly utilized by drug development professionals to enhance the physicochemical properties of therapeutic candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2][3] This protocol details a robust, two-step synthetic route starting from the commercially available building block, oxetan-3-one. We provide step-by-step instructions, process optimization insights, and analytical validation criteria designed for scalability and reproducibility in a research or process chemistry setting.

Introduction: The Strategic Value of Oxetanes in Drug Design

The four-membered oxetane ring has emerged as a valuable structural motif in drug discovery.[4] Its unique combination of polarity, metabolic stability, and a three-dimensional exit vector makes it an attractive isostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[3][5] The incorporation of oxetanes can lead to significant improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

3-(Methylamino)oxetane-3-carboxylic acid, a non-proteinogenic, conformationally constrained β-amino acid, is a particularly useful building block.[6][7] It provides a scaffold for introducing the beneficial oxetane moiety while offering two points of diversity for further chemical elaboration—the secondary amine and the carboxylic acid. This guide presents a scalable and efficient synthesis of its hydrochloride salt, ensuring stability and ease of handling for subsequent applications.

Retrosynthetic Strategy and Workflow

The chosen synthetic pathway is a modified Strecker reaction, a classic and highly scalable method for amino acid synthesis, followed by nitrile hydrolysis. This approach is advantageous due to the availability of the starting material, oxetan-3-one, and the operational simplicity of the transformations.[8]

The overall workflow is designed for efficiency, minimizing intermediate purifications and culminating in the direct crystallization of the final product.

G cluster_0 Overall Synthetic Workflow Start Oxetan-3-one (Commercial Starting Material) Step1 Step 1: Aminonitrile Formation (Modified Strecker Reaction) Start->Step1 Methylamine, KCN, H2O/MeOH Intermediate 3-(Methylamino)oxetane-3-carbonitrile (Crude Intermediate) Step1->Intermediate Step2 Step 2: Acid Hydrolysis & Salt Formation Intermediate->Step2 Conc. HCl, Heat Product 3-(Methylamino)oxetane-3-carboxylic acid HCl (Final Product) Step2->Product G Oxetanone Oxetan-3-one Plus1 + MeNH2 CH₃NH₂ Plus2 + KCN KCN Arrow H₂O / MeOH 0-5 °C Aminonitrile 3-(Methylamino)oxetane-3-carbonitrile

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yields with 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Unique Amino Acid

Welcome to the technical support guide for 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride. This novel amino acid offers exciting possibilities in drug discovery due to the unique properties conferred by its strained oxetane ring. However, its distinct structure also presents specific challenges in standard amide coupling reactions, often leading to lower-than-expected yields. The primary hurdles arise from two key features: significant steric hindrance and the potential instability of the oxetane ring itself.

This guide is designed to provide researchers, scientists, and drug development professionals with a systematic approach to troubleshooting and optimizing these challenging couplings. By understanding the underlying chemical principles, you can significantly improve your reaction outcomes and confidently incorporate this valuable building block into your synthetic workflows.

Part 1: Understanding the Core Challenges

Before troubleshooting, it is crucial to understand the inherent properties of 3-(Methylamino)oxetane-3-carboxylic acid that make it a "difficult" substrate for amide bond formation.

  • Extreme Steric Hindrance: The carboxylic acid group is attached to a quaternary carbon. This α,α-disubstituted nature creates a sterically crowded environment, physically obstructing the approach of the amine nucleophile to the activated carboxyl group. Traditional coupling methods that work well for less hindered amino acids often fail or proceed very slowly.[1][2]

  • Secondary Amine Nucleophilicity: The molecule contains a secondary amine (N-methyl), which is generally less nucleophilic than a primary amine, further slowing the desired reaction rate.

  • Oxetane Ring Instability: The four-membered oxetane ring is strained. Studies have shown that some oxetane-carboxylic acids are prone to unexpected isomerization into lactone byproducts, particularly when stored for extended periods or subjected to heat.[3] This degradation pathway can consume your starting material, directly contributing to low yields of the desired amide product.

  • The Hydrochloride Salt: The starting material is supplied as a hydrochloride salt. This means the N-methylamino group is protonated. In the coupling reaction, at least one equivalent of base must be used to neutralize this salt and liberate the free amine before it can act as a nucleophile (if it is the amine component) or to allow for proper activation of the carboxylate.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during coupling reactions.

Q1: My yield is very low or zero using standard carbodiimide reagents like EDC or DCC. What's wrong?

This is the most common failure mode. Standard carbodiimide reagents (DCC, EDC, DIC) are often insufficient for coupling sterically hindered amino acids.[1][4][5]

The Cause: Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate.[6][7] While reactive, this intermediate is often not potent enough to overcome the high activation energy barrier imposed by the steric bulk around the quaternary carbon of the oxetane. The slow rate of nucleophilic attack by the amine allows side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, to dominate, leading to low product formation.[7][8]

Solution: Switch to a more powerful, in-situ activating reagent from the onium salt class.

Q2: Which coupling reagents are recommended for this amino acid, and why?

For difficult couplings, onium salt-based reagents are the industry standard because they generate highly reactive activated esters that can overcome significant steric barriers.[5]

Top Recommendations:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is often the first choice for challenging couplings. It reacts with the carboxylate to form a highly reactive OAt-active ester.[9][10] The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction and minimizing racemization.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU but can be more cost-effective and is known for its high reactivity.[11]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high reactivity comparable to HATU but with the added benefit of being non-explosive and generating water-soluble byproducts, which simplifies purification.[8][12][13]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt reagent that is also well-suited for hindered couplings and is known to suppress racemization.[4][11]

ReagentClassKey AdvantageConsiderations
HATU Aminium/UroniumHighest reactivity for hindered systems, low racemization.[9][10]Potentially explosive byproduct (HOAt), higher cost.[9]
HCTU Aminium/UroniumVery high reactivity, often more soluble than HBTU.Byproducts can complicate purification.
COMU Aminium/UroniumHigh reactivity, non-explosive, water-soluble byproducts.[8][13]Newer reagent, may require specific optimization.
PyBOP PhosphoniumExcellent for hindered couplings, no carcinogenic HMPA byproduct.[4][11]Can be less reactive than HATU in extreme cases.
Q3: I switched to HATU but my yield is still poor. How should I optimize the reaction conditions?

Even with a powerful reagent, optimizing the reaction parameters is critical.

  • Base Selection and Stoichiometry:

    • Use a Non-Nucleophilic Base: Always use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine .[9] Bases like triethylamine can act as competing nucleophiles.

    • Adjust for the Hydrochloride: Since the starting material is a hydrochloride, you must add enough base to both neutralize the salt and facilitate the coupling reaction. A common starting point is 3.0 equivalents of DIPEA : 1.0 eq to neutralize the starting material's amine (if it's the coupling partner), and 2.0 eq for the HATU-mediated activation.[9]

  • Solvent Choice:

    • The solvent must fully solvate the reactants. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, which can help prevent aggregation in difficult sequences.[5][14]

  • Equivalents and Reaction Time:

    • For difficult couplings, drive the reaction forward by using an excess of the amino acid and coupling reagents. Start with 1.5 equivalents of the oxetane amino acid and 1.45 equivalents of HATU relative to your limiting reagent.

    • Extend the reaction time. What may take 1-2 hours for a simple coupling could require 4-24 hours for this substrate. Monitor the reaction by LC-MS to determine the optimal time.[5]

  • Temperature:

    • Proceed with Caution. While gentle heating (30-40°C) can sometimes overcome activation barriers, it significantly increases the risk of the oxetane ring isomerizing to an inactive lactone byproduct.[3][5] Start all optimizations at room temperature. Only consider heat as a last resort, and verify the stability of your starting material under the proposed conditions first.

Q4: Could my starting material be degrading? I've noticed an unknown impurity in my LC-MS.

Yes, this is a distinct possibility. As documented, oxetane-carboxylic acids can be unstable and isomerize.[3]

Troubleshooting Steps:

  • Check Purity Before Use: Always run an analysis (¹H NMR or LC-MS) on your starting material before setting up a reaction, especially if the bottle has been opened previously or stored for a long time.

  • Storage: Store the solid compound in a cool, dry place, tightly sealed.

  • Avoid Heat: Do not heat solutions of the free acid for prolonged periods during workup or purification.

Q5: How can I effectively monitor the progress of this difficult reaction?

Visual or simple colorimetric tests are crucial for determining if your protocol adjustments are working, especially in Solid-Phase Peptide Synthesis (SPPS).

  • For SPPS: The Kaiser Test. The Kaiser test detects the presence of free primary amines on the resin.[1] After your coupling step, take a small sample of resin beads. A positive test (blue/purple beads) indicates that the coupling is incomplete, as free amines are still present. Your goal is a negative test (yellow/clear beads). If the first coupling is incomplete, you can perform a "double coupling" by repeating the procedure with fresh reagents.[15]

  • For Solution-Phase Synthesis: The best method is LC-MS analysis of small aliquots taken from the reaction mixture over time. This allows you to track the consumption of starting materials and the formation of your desired product.

Part 3: Diagrams and Workflows

Troubleshooting Workflow for Low Coupling Yield

The following diagram outlines a logical sequence of steps to diagnose and solve low-yield issues.

TroubleshootingWorkflow start Low Coupling Yield Observed check_reagent Step 1: Evaluate Coupling Reagent start->check_reagent is_carbodiimide Using EDC, DCC, or DIC? check_reagent->is_carbodiimide switch_reagent Switch to Onium Salt (HATU, HCTU, COMU) is_carbodiimide->switch_reagent Yes check_conditions Step 2: Optimize Reaction Conditions is_carbodiimide->check_conditions No switch_reagent->check_conditions base_check Base Check: - Using DIPEA/Collidine? - ≥3 equivalents? check_conditions->base_check adjust_base Correct Base Type & Stoichiometry base_check->adjust_base No time_conc_check Time/Concentration Check: - Reaction time >4h? - Using excess reagents? base_check->time_conc_check Yes adjust_base->time_conc_check increase_time_conc Increase Reaction Time & Equivalents (Consider Double Coupling) time_conc_check->increase_time_conc No check_stability Step 3: Verify Substrate Stability time_conc_check->check_stability Yes increase_time_conc->check_stability stability_test Run ¹H NMR / LC-MS on Starting Material. Avoid heat in reaction. check_stability->stability_test end_node Optimized High-Yield Coupling stability_test->end_node

Caption: A logical workflow for troubleshooting low peptide yield.

Mechanism of Carboxylic Acid Activation by HATU

This diagram illustrates how HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

HATU_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Oxetane-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate Anion) RCOOH->Carboxylate + DIPEA (- H⁺) HATU HATU ActiveEster Highly Reactive OAt-Active Ester HATU->ActiveEster Base DIPEA (Base) Amine R'-NH2 (Amine) Amide Desired Amide Product Amine->Amide Carboxylate->ActiveEster + HATU ActiveEster->Amide + R'-NH2 Byproducts HOAt + Tetramethylurea (Byproducts) ActiveEster->Byproducts

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Part 4: Recommended Experimental Protocols

Protocol 1: Optimized HATU Coupling in Solution Phase

This protocol provides a robust starting point for coupling 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride to a primary or secondary amine.

Materials:

  • 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

  • Amine coupling partner

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous NMP or DMF

  • Anhydrous reaction vessel with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the amine coupling partner (1.0 eq) in anhydrous NMP.

  • Addition of Acid: To this solution, add 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride (1.5 eq).

  • Addition of Coupling Reagent: Add HATU (1.45 eq) to the mixture.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. Note: The reaction may be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to check for the consumption of the limiting reagent.

  • Workup: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), aqueous base (e.g., 5% NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Kaiser Test for Monitoring Coupling on Solid Support

This test is used to detect the presence of unreacted primary amines on the resin after a coupling step.[1][15]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel. Wash them thoroughly with DMF and then ethanol to remove any residual reagents. Dry the beads.

  • Reaction: Place the dried beads into a small glass test tube. Add 2-3 drops of each solution (A, B, and C).

  • Heating: Heat the test tube in a heating block or water bath at 100-120 °C for 5 minutes.

  • Interpretation:

    • Blue/Purple Beads (Positive Result): Indicates the presence of free primary amines. The coupling is incomplete.

    • Yellow/Colorless Beads (Negative Result): Indicates the absence of free primary amines. The coupling is complete.

References

  • Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond...
  • BenchChem. (2025). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • Watanabe Chemical Industries, Ltd. (n.d.). How to Optimize Peptide Synthesis?
  • Chem LibreTexts. (2023).
  • CEM Corporation. (n.d.).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec. (n.d.). Coupling Reagents.
  • Pattison, J. (2026). Troubleshooting Low Yield in Peptide Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • Veranova. (2025). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025).
  • ChemicalBook. (2024).
  • Vrettos, E. I., et al. (2017).
  • ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.).
  • ACS Publications. (2023).
  • PMC - NIH. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Common Organic Chemistry. (n.d.).
  • ACS Publications. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • MilliporeSigma. (n.d.). 3-(Methylamino)oxetane-3-carboxylic acid | 1541289-37-5.
  • MilliporeSigma. (n.d.). 3-(methylamino)oxetane-3-carboxylic acid | 1541289-37-5.
  • Fluorochem. (n.d.). 3-(Methylamino)oxetane-3-carboxylic acid.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester.
  • MilliporeSigma. (n.d.). 3-(methylamino)oxetane-3-carboxylic acid | 1541289-37-5.
  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't.
  • PMC - NIH. (n.d.).
  • Fisher Scientific. (n.d.). Oxetanes.
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Growing Science. (2022).

Sources

Technical Support Center: Optimizing Flash Chromatography Purification of 3-(Methylamino)oxetane-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(Methylamino)oxetane-3-carboxylic acid HCl. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar highly polar, zwitterionic compounds. As a non-classical amino acid analog, this molecule presents unique challenges in flash chromatography that require specialized strategies beyond standard protocols. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal purity and yield.

Understanding the Molecule: The Root of the Challenge

3-(Methylamino)oxetane-3-carboxylic acid is a highly polar, zwitterionic molecule. Its structure contains a basic secondary amine, an acidic carboxylic acid, and a polar oxetane ring. The HCl salt form ensures the amine is protonated. These features lead to very strong interactions with polar stationary phases like silica gel, often resulting in poor elution, significant peak tailing, or irreversible binding. The key to successful purification lies in controlling these interactions.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most common issues encountered during the flash chromatography of this compound in a direct question-and-answer format.

Question 1: My compound is not eluting from the silica gel column, even when using 100% ethyl acetate or 10-20% methanol in dichloromethane. What's happening?

Answer: This is the most frequent problem and is caused by the compound's high polarity and ionic character, leading to extremely strong adsorption to the acidic silica surface. The compound is essentially "stuck" at the origin. Standard solvent systems like ethyl acetate/hexanes lack the polarity and ionic strength to disrupt this interaction.

Causality: The protonated amine (-NH2+CH3) binds ionically to deprotonated silanol groups (-SiO-) on the silica surface, while the carboxylic acid and oxetane oxygen form strong hydrogen bonds.

Solutions, in order of recommendation:

  • Drastically Increase Mobile Phase Polarity & Add a Modifier: Your primary goal is to introduce a solvent system that can effectively compete with the silica for your compound.

    • Recommended System: Use a gradient of Dichloromethane (DCM) and a pre-mixed solution of 10% Ammonium Hydroxide (NH4OH) in Methanol (MeOH).[1] For example, start with 100% DCM and run a gradient up to 10-20% of the 10% NH4OH in MeOH solution.

    • Why it works: Methanol is a highly polar solvent that competitively hydrogen bonds with both your compound and the silica. The ammonium hydroxide acts as a basic modifier, deprotonating a portion of the acidic silanol groups and competing with your amine for the remaining sites, thus reducing ionic binding and improving peak shape.[2]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the issue may be the inherent acidity of silica gel.

    • Amine-Functionalized Silica (NH2): This is an excellent choice for nitrogen-containing heterocycles and amines.[3] The amino groups on the silica surface provide a less acidic environment and can reduce tailing.

    • Reversed-Phase (C18) Chromatography: This is often the most robust solution for highly water-soluble compounds.[4][5] See the detailed protocol in a later section.

Question 2: I can get my compound to elute with a highly polar mobile phase, but the peak is very broad and shows significant tailing. How can I improve the peak shape?

Answer: Peak tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase, specifically the acidic silanol groups. While your polar solvent is strong enough to elute the compound, the interaction is not being cleanly disrupted, causing a portion of the molecules to "drag" along the column.

Causality: The secondary amine on your molecule is basic and interacts strongly with the acidic silanol groups on the silica surface. This secondary interaction mechanism, in addition to the primary adsorption-desorption based on polarity, leads to tailing.

Solutions:

  • Add a Competing Base to the Mobile Phase: This is the most effective strategy. A small amount of a basic additive will preferentially bind to the acidic silanol sites, effectively masking them from your compound.

    • Triethylamine (TEA): Add 0.5-2% TEA to your entire mobile phase (both the non-polar and polar components).[2][6] This is highly effective but can be difficult to remove from final fractions.

    • Ammonium Hydroxide: As mentioned previously, using a pre-mix of 10% NH4OH in MeOH as your polar solvent is a cleaner, more volatile option.

  • Deactivate the Silica Gel: You can neutralize the most acidic sites on the silica before running the purification.

    • Procedure: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing 1-2% TEA. Then, flush with 2-3 column volumes of the initial eluent without TEA to remove the excess base before loading your sample.[2]

  • Switch to a Less Acidic Stationary Phase:

    • Neutral or Basic Alumina: Alumina can be a good alternative for acid-sensitive or basic compounds.[3]

    • Bonded Phases: Diol or Amino-functionalized silica columns are designed to minimize these secondary interactions.[3]

Question 3: My recovery is very low, even though TLC analysis of the crude material shows a strong spot. Where is my compound going?

Answer: Low recovery is typically due to irreversible adsorption of the compound onto the stationary phase. If the interaction between your polar, ionic molecule and the active sites on the silica is too strong, a portion of your sample will not elute under any conditions.

Causality: Highly active, acidic silanol sites on the silica surface can form bonds with basic analytes that are strong enough to be considered irreversible under typical flash chromatography conditions. Overloading the column can also exacerbate this issue, as can decomposition on the silica surface.[7]

Solutions:

  • Test for Stability on Silica: Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking from the baseline, your compound is likely degrading on the silica.[1]

  • Use a Deactivated Stationary Phase: As mentioned, switching to alumina, a bonded phase like Amino or Diol, or using reversed-phase chromatography will prevent this issue.

  • Dry Loading with an Inert Support: Adsorbing your crude material onto a small amount of an inert support like Celite® or diatomaceous earth, rather than silica gel, can sometimes improve recovery by ensuring the compound is introduced to the column in a fine, evenly distributed band.[8]

Method Selection Workflow

Choosing the right chromatographic mode is the most critical decision for purifying this molecule. Use the following workflow to guide your choice.

MethodSelection start Start: Crude Sample of 3-(Methylamino)oxetane-3-carboxylic acid HCl check_sol Is the compound soluble in DCM or EtOAc? start->check_sol np_path Attempt Normal-Phase (with modifiers) check_sol->np_path Yes rp_path Use Reversed-Phase (Recommended) check_sol->rp_path No (Only soluble in MeOH/H2O) check_np_success Successful Separation? (Good peak shape, >85% recovery) np_path->check_np_success hilic_path Consider HILIC for Orthogonal Selectivity np_path->hilic_path Alternative finish_rp Purification Complete rp_path->finish_rp check_np_success->rp_path No finish_np Purification Complete check_np_success->finish_np Yes

Caption: Method selection workflow for purifying polar amino acid analogs.

Frequently Asked Questions (FAQs)

  • Q: Should I use Normal-Phase or Reversed-Phase chromatography?

    • A: For 3-(Methylamino)oxetane-3-carboxylic acid HCl, Reversed-Phase (RP) flash chromatography is strongly recommended as the primary approach. Its high polarity and water solubility make it an ideal candidate for RP.[4][5] Normal-phase is feasible but requires significant optimization with mobile phase modifiers (like TEA or NH4OH) and may still result in lower recovery and broader peaks.[1][2]

  • Q: What stationary phase should I use for Reversed-Phase?

    • A: A standard silica-based C18-bonded stationary phase is the most common and effective choice.[3] Modern C18 columns are designed to be stable in the highly aqueous mobile phases required for this type of separation.

  • Q: What mobile phase and gradient should I use for Reversed-Phase?

    • A: A gradient of water and acetonitrile (ACN) or water and methanol (MeOH) is standard. Critically, you must add a modifier to control the ionization of both the amine and carboxylic acid to get sharp peaks.

      • Recommended Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the water (Solvent A) and the organic solvent (Solvent B). This will ensure the carboxylic acid is protonated (neutral) and the amine remains protonated (positive charge), leading to consistent interactions.

      • Typical Gradient: Start with 95-100% Solvent A (water + modifier) and gradient to 50-70% Solvent B (ACN/MeOH + modifier) over 10-15 column volumes (CV).

  • Q: What solvent should I use to dissolve my sample for column loading?

    • A: This is a critical step. The ideal loading solvent is the initial mobile phase (e.g., 95:5 Water/ACN for RP) or a weaker solvent. However, the compound's solubility may be low.

      • Best Practice: Dissolve the sample in a minimal amount of a strong solvent in which it is highly soluble, such as DMSO or DMF.[9] Then, if possible, dilute it with the initial mobile phase before loading. This prevents the strong solvent from carrying the compound down the column prematurely.

      • Dry Loading: If the compound is not soluble in a small volume, dissolve it in a solvent like methanol, add a small amount of silica gel or Celite®, and evaporate the solvent to create a dry, free-flowing powder.[8] This can then be carefully added to the top of the column.

Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography (Recommended Method)

This protocol is the most robust and reliable method for purifying the target compound.

  • Stationary Phase Selection:

    • Column: C18-functionalized silica gel flash cartridge.

    • Select a cartridge size appropriate for your sample amount (typically a 30:1 to 100:1 ratio of silica:crude compound by weight).

  • Mobile Phase Preparation:

    • Solvent A: Deionized Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.

    • Degas both solvents by sonicating for 10-15 minutes.

  • Column Conditioning:

    • Flush the C18 column with 3-5 CV of 100% Solvent B.

    • Flush with 3-5 CV of 50:50 Solvent A:B.

    • Equilibrate the column with 5-10 CV of the initial gradient conditions (e.g., 95% Solvent A, 5% Solvent B).[5]

  • Sample Preparation and Loading:

    • Dissolve the crude 3-(Methylamino)oxetane-3-carboxylic acid HCl in a minimal volume of DMSO (e.g., <1 mL for a 100 mg sample).

    • Draw the sample into a syringe and inject it into the system's loading port.

  • Chromatography and Fraction Collection:

    • Run the gradient as described in the table below. Monitor the elution using a UV detector (if the compound or impurities are UV-active, typically ~210-220 nm) and/or an Evaporative Light Scattering Detector (ELSD).

Parameter Value Rationale
Stationary Phase C18 Silica GelIdeal for retaining and separating polar, water-soluble compounds.[3][4]
Solvent A Water + 0.1% Formic AcidAqueous phase for polar compound retention. Acid suppresses ionization of the carboxylate.[5]
Solvent B Acetonitrile + 0.1% Formic AcidOrganic phase to elute the compound. Acid maintains consistent protonation state.
Gradient Profile 5% to 60% B over 12 CVA shallow gradient is often needed to resolve polar compounds from polar impurities.[9]
Flow Rate Varies by column sizeFollow manufacturer's recommendation to maintain optimal linear velocity.
Detection UV (210 nm) and/or ELSDThe carboxylic acid and amine have minimal chromophores; ELSD is a universal detector suitable for this compound.
Protocol 2: Normal-Phase Flash Chromatography (Optimized for Polar Amines)

Use this method if reversed-phase is not an option. Success depends heavily on the mobile phase modifiers.

  • Stationary Phase Selection:

    • Column: High-purity silica gel flash cartridge.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).

    • Solvent B: Pre-mix of 90:10 Methanol:Ammonium Hydroxide (28-30% aqueous solution). Caution: Prepare in a fume hood.

    • Alternative Solvent B: 99:1 Methanol:Triethylamine.

  • Column Equilibration:

    • Flush the silica column with 5-10 CV of 100% Solvent A (DCM).

  • Sample Preparation and Loading (Dry Loading Recommended):

    • Dissolve the crude compound in a suitable solvent (e.g., methanol).

    • Add 2-3 times the weight of silica gel relative to your crude compound.

    • Carefully remove the solvent by rotary evaporation until a free-flowing powder is obtained.

    • Load the powder evenly onto the top of the equilibrated column bed.

  • Chromatography and Fraction Collection:

    • Run a gradient from 0% to 20% Solvent B over 15 CV.

    • Collect fractions and analyze by TLC (stain with ninhydrin or permanganate to visualize).

Troubleshooting Flowchart

Troubleshooting start Problem Encountered no_elution Problem: No Elution (Compound stuck at origin) start->no_elution tailing Problem: Severe Peak Tailing start->tailing low_recovery Problem: Low Recovery start->low_recovery sol_polarity Solution: Increase Mobile Phase Polarity (e.g., add MeOH) no_elution->sol_polarity sol_modifier Solution: Add Basic Modifier (0.5-2% TEA or NH4OH) tailing->sol_modifier sol_deactivate Solution: Deactivate Silica (Pre-flush with TEA) low_recovery->sol_deactivate sol_polarity->sol_modifier Still no elution? sol_modifier->sol_deactivate Still tailing? sol_switch_rp Solution: Switch to Reversed-Phase (C18) sol_modifier->sol_switch_rp Still issues? sol_change_sp Solution: Change Stationary Phase (Alumina, NH2, Diol) sol_deactivate->sol_change_sp Still tailing? sol_deactivate->sol_change_sp Still low recovery? sol_change_sp->sol_switch_rp Final Option sol_change_sp->sol_switch_rp Best solution

Caption: Decision tree for troubleshooting common flash chromatography issues.

References

  • Vertex AI Search.
  • Welch Materials. (2024, November 25).
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
  • BenchChem.
  • Buchi.com.
  • King Group, Northwestern University.
  • Biotage. (2023, January 31).
  • University of Rochester, Department of Chemistry.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.

Sources

Overcoming steric hindrance in reactions with 3-(Methylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when synthesizing peptides or small molecules containing 3-(Methylamino)oxetane-3-carboxylic acid .

This molecule represents an extreme case of steric hindrance. It features an α,α -disubstituted quaternary carbon constrained within a four-membered oxetane ring, coupled with an N-methylated amine. The oxetane ring restricts the accessible conformational space, forcing the backbone into rigid trajectories and limiting the approach angles for incoming nucleophiles[1]. Furthermore, the N-methyl group eliminates a critical hydrogen bond donor needed for transition-state stabilization and adds a massive steric umbrella over the nitrogen lone pair[2].

Below, you will find troubleshooting guides, comparative data, and validated protocols to help you overcome these synthetic hurdles.

Troubleshooting Guides & FAQs

Q1: My coupling yields are <10% when trying to attach the next amino acid to the N-methyl amine of the oxetane. What is going wrong? A: You are encountering severe transition-state crowding. Standard carbodiimides (like DIC or DCC) form an O-acylisourea intermediate that is simply too bulky to be attacked by the shielded N-methyl amine of the oxetane[2]. Solution: Switch to highly active uronium/aminium salts like COMU or HATU. COMU is particularly effective for N-methylated amino acids due to its morpholino carbon skeleton, which enhances solubility and reactivity[3][4]. Additionally, you must apply thermal energy to overcome the activation barrier. We recommend microwave-assisted solid-phase peptide synthesis (SPPS) at 75°C[5].

Q2: I switched to HATU to force the coupling, but LC-MS shows a major byproduct with a mass shift of +98 Da. What is this? A: This is a classic tetramethylguanidinylation side reaction. When the amine (the oxetane's N-methyl group) is highly sterically hindered and slow to react, it can attack the uronium carbon of HATU directly, rather than the activated carboxylic acid. This forms a stable, dead-end tetramethylguanidine adduct (+98 Da)[6]. Solution: Ensure strict pre-activation. Mix the incoming amino acid, HATU, and base (DIPEA) for 1–2 minutes before adding it to the oxetane-containing resin[3]. If the problem persists, switch to a phosphonium-based coupling reagent like PyAOP. PyAOP provides the same HOAt-based leaving group reactivity as HATU but lacks the uronium moiety, making guanidinylation chemically impossible[2].

Q3: Is epimerization a concern when coupling to this molecule? A: 3-(Methylamino)oxetane-3-carboxylic acid itself is achiral at the α -carbon due to the symmetry of the oxetane ring. However, the incoming amino acid being activated is highly susceptible to epimerization (via oxazolone formation). Because the coupling rate to the hindered oxetane amine is so slow, the activated ester of the incoming amino acid has ample time to epimerize[3]. Solution: Use coupling reagents containing the Oxyma or HOAt leaving groups (like COMU or HATU), which provide anchimeric assistance via a neighboring nitrogen/oxygen atom to accelerate the coupling and suppress racemization[3][7].

Quantitative Data: Coupling Reagent Comparison

To select the appropriate reagent for your specific workflow, compare the performance metrics below. Data is synthesized from comparative studies on hindered N-methyl and α,α -disubstituted amino acids[2][3][4][7].

Coupling ReagentChemical ClassGuanidinylation RiskEfficiency for N-Me / α,α -disubstitutedRacemization SuppressionSafety Profile
DIC / Oxyma Carbodiimide + AdditiveNoneLowModerateSafe, non-explosive
HATU Uronium (HOAt-based)High (+98 Da)Very HighHighly EffectiveExplosive hazard
COMU Uronium (Oxyma-based)High (+98 Da)Very HighHighly EffectiveSafe, non-explosive
PyAOP Phosphonium (HOAt-based)NoneHighHighly EffectiveExplosive hazard

Validated Experimental Protocol

Microwave-Assisted Coupling of an Amino Acid to 3-(Methylamino)oxetane-3-carboxylic Acid

This protocol utilizes COMU to maximize coupling efficiency while maintaining a safe working environment[3][4][5]. It is designed as a self-validating system to ensure intermediate formation before committing to the reaction.

Reagents:

  • Incoming Fmoc-Amino Acid (3.0 equiv)

  • COMU (2.9 equiv)

  • DIPEA (6.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin containing the N-terminal 3-(Methylamino)oxetane-3-carboxylic acid in DMF for 30 minutes.

    • Causality: Proper swelling maximizes the accessibility of the hindered amine within the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Critical Step): In a separate vial, dissolve the incoming Fmoc-Amino Acid (3.0 equiv) and COMU (2.9 equiv) in DMF (0.3 M concentration). Add DIPEA (6.0 equiv). Stir for exactly 1 to 2 minutes.

    • Causality: Pre-activation ensures the active Oxyma ester is fully formed. Adding the base last initiates the activation. If you skip this step, the unreacted COMU will rapidly guanidinylate the oxetane amine[4][6].

  • Microwave Coupling: Transfer the pre-activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

    • Causality: Thermal energy is mandatory to overcome the immense steric clash between the incoming active ester and the N-methyl group[5].

  • Washing & Validation Check: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

    • Self-Validation: Cleave a micro-aliquot of resin (approx. 1 mg) using 95% TFA for 30 minutes. Analyze via LC-MS. If you observe the desired [M+H]+ mass, proceed. If you observe a mass of [M+H]++98 Da, guanidinylation has occurred; for the next cycle, switch your coupling reagent to PyAOP[2].

Workflow Visualization

The following decision matrix outlines the logical progression for troubleshooting amide bond formation with this highly constrained building block.

G Start Coupling to 3-(Methylamino) oxetane-3-carboxylic acid CheckTerm Which functional group is acting as the nucleophile? Start->CheckTerm NTerm Oxetane N-Methyl Amine (Extreme Steric Hindrance) CheckTerm->NTerm Amine CTerm Oxetane Carboxylic Acid (High Steric Hindrance) CheckTerm->CTerm Acid SolN Use PyAOP or COMU + Microwave Heating (75°C) NTerm->SolN SolC Use HATU or COMU + Extended Pre-activation CTerm->SolC Guan Is a +98 Da byproduct detected (Guanidinylation)? SolN->Guan SolC->Guan Switch Switch to PyAOP (Phosphonium Reagent) Guan->Switch Yes Success Successful Amide Bond Formation Guan->Success No Switch->Success

Workflow for troubleshooting amide coupling with 3-(Methylamino)oxetane-3-carboxylic acid.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC / NIH.

Sources

Improving solubility of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride in DMF and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Overview

This technical guide addresses common solubility challenges encountered with 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride in the polar aprotic solvents DMF and DMSO. Researchers frequently report difficulty in achieving clear, homogenous solutions required for subsequent synthetic transformations, such as amide couplings or other derivatizations. This document provides a mechanistic explanation for these solubility issues and offers a series of validated troubleshooting steps and protocols to achieve successful dissolution.

The core of the issue lies in the inherent chemical nature of the compound. As a hydrochloride salt of an amino acid, it possesses high crystal lattice energy. Overcoming this energy barrier is often beyond the solvating power of DMF and DMSO alone, despite their high polarity. The most effective strategy involves an in-situ chemical modification—conversion to its free base/zwitterionic form—to dramatically enhance solubility.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride poorly soluble in DMF and DMSO?

Answer: The poor solubility stems from two primary molecular characteristics:

  • Ionic Salt Form: The compound is a hydrochloride salt. The protonated secondary amine (R-NH₂⁺(CH₃)) forms a strong ionic bond with the chloride anion (Cl⁻). This creates a stable, high-energy crystal lattice. Polar aprotic solvents like DMF and DMSO are excellent at solvating cations but are less effective at solvating small anions like chloride, making it difficult to break apart the crystal structure.[1][2]

  • Zwitterionic Potential: The underlying molecule is an amino acid derivative. In the absence of the hydrochloride, the molecule can exist as a zwitterion, with a positively charged ammonium group and a negatively charged carboxylate group.[3][4] Zwitterions have strong intermolecular electrostatic interactions, which also contribute to high melting points and low solubility in many organic solvents.

The combination of these factors means that significant energy is required to dissolve the compound, which the solvent-solute interactions with DMF or DMSO alone may not be sufficient to provide.

cluster_0 The Problem: High Crystal Lattice Energy Solid HCl Salt Crystal Lattice (Strong Ionic Bonds) Result Incomplete Dissolution (Suspension) Solid->Result High energy barrier to solvation Solvent DMF or DMSO (Polar Aprotic Solvent) Solvent->Result Insufficient solvating power for Cl⁻

Caption: High crystal lattice energy of the HCl salt presents a barrier to dissolution in polar aprotic solvents.

Q2: What are the initial troubleshooting steps I can take?

Answer: Before modifying the chemical nature of the solute, you can attempt to improve solubility through physical means. These methods are sometimes sufficient for preparing low-concentration solutions.

MethodProtocolRationale & Limitations
Heating Gently warm the mixture to 40-50°C with continuous stirring.Rationale: Increases kinetic energy, helping solvent molecules overcome the crystal lattice energy.[5] Limitation: Solubility may decrease upon cooling, leading to precipitation. The compound could also degrade at elevated temperatures over long periods.
Sonication Place the sealed vial containing the mixture in an ultrasonic bath.Rationale: High-frequency sound waves create cavitation, which breaks apart solid agglomerates and increases the surface area for dissolution. Limitation: Often only creates a fine, temporary suspension rather than a true solution.
Dilution Increase the volume of DMF or DMSO used.Rationale: According to Le Chatelier's principle, increasing the solvent volume can shift the equilibrium towards dissolution. Limitation: May not be practical for reactions requiring high concentrations and can lead to costly, large-volume workups.[6]

If these methods fail to produce a clear, stable solution, a chemical approach is necessary.

Q3: What is the most reliable method for dissolving this compound for a reaction?

Answer: The most effective and widely practiced strategy is the in-situ conversion of the hydrochloride salt to its more soluble free form by adding a stoichiometric amount of a non-nucleophilic organic base.[7][8] This procedure neutralizes the hydrochloride, breaking the ionic lattice and generating the free amino acid, which is significantly more soluble in DMF and DMSO.

This "free-basing" technique is standard practice in peptide synthesis and other reactions involving amino acid hydrochloride salts.[7] The resulting free amine is then readily available to participate in subsequent reactions, such as amide bond formation.

Q4: Which base should I use, and how much is needed?

Answer: The ideal choice is a tertiary amine base that is sterically hindered and non-nucleophilic to avoid side reactions with your starting material or other electrophiles.

  • Recommended Bases:

    • Triethylamine (TEA, Et₃N): Commonly used, inexpensive, and effective.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered than TEA, making it an excellent choice when working with sensitive electrophiles to prevent unwanted nucleophilic attack by the base itself.

  • Stoichiometry:

    • Use 1.0 to 1.1 equivalents of the base relative to the 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride. Using a slight excess ensures complete neutralization. Avoid a large excess, which can complicate the reaction or purification.

cluster_1 The Solution: In-Situ Free-Basing Start Insoluble HCl Salt in DMF/DMSO Base Add 1.05 eq. TEA or DIPEA Start->Base Neutralization Product Soluble Free Base / Zwitterion Base->Product Byproduct Insoluble Byproduct (e.g., Et₃N·HCl) Base->Byproduct

Caption: Workflow for improving solubility by converting the HCl salt to its free base form using a tertiary amine.

Experimental Protocol: In-Situ Free-Basing for Enhanced Solubility

This protocol describes the standard procedure for preparing a solution of 3-(Methylamino)oxetane-3-carboxylic acid for use in a subsequent chemical reaction.

Materials:
  • 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Appropriate reaction vessel

Procedure:
  • Preparation: To a dry reaction vessel under an inert atmosphere, add 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride (1.0 equivalent).

  • Solvent Addition: Add the required volume of anhydrous DMF or DMSO to achieve the desired final concentration. Begin stirring. You will observe a cloudy white suspension.

  • Base Addition: While stirring, slowly add the tertiary amine base (TEA or DIPEA, 1.05 equivalents) dropwise to the suspension at room temperature.

  • Dissolution: Continue to stir the mixture. The suspended solid should begin to dissolve over the course of 5 to 30 minutes, resulting in a clear or nearly clear solution.

    • Observation: In many cases, the initial hydrochloride salt will dissolve and a new, often finer, white precipitate of triethylammonium chloride or diisopropylethylammonium chloride may form.[7] This is normal. This salt is typically a spectator and does not interfere with many subsequent reactions (e.g., HATU/EDC couplings). If necessary, it can be filtered off before adding other reagents, though this is often not required.

  • Confirmation: The resulting solution containing the soluble free amino acid is now ready for use in the next step of your synthesis.

Troubleshooting & Considerations:
  • Solution Remains Hazy: If the solution does not become completely clear, it may be due to the precipitated ammonium salt. This is generally not an issue for reactivity. If no precipitate is visible but the solution is hazy, try gently warming the mixture to 35-40°C.

  • Reaction Compatibility: Ensure that the chosen base and the resulting ammonium salt byproduct are compatible with the other reagents and conditions of your planned reaction. For instance, the presence of an amine base may not be suitable for reactions involving highly sensitive, base-labile functional groups.

  • Solvent Purity: Always use anhydrous grade solvents, as water can interfere with many common reactions, such as amide couplings, and can also affect the solubility of the components.

References
  • Prajapati, H. N., & Serajuddin, A. T. M. (2014). Effect of Counterions on Physicochemical Properties of Prazosin Salts. Pharmaceutical Research, 31(11), 3048–3059. Available from: [Link]

  • ResearchGate. (2018). How to convert the ammonium salt into the free amine in DMF?. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(1), 50-58. Available from: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available from: [Link]

  • Desiraju, G. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1951–1959. Available from: [Link]

  • Academia.edu. (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from [Link]

  • Cabeza, O. F., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(6), 1456–1467. Available from: [Link]

  • Wermuth, C. G. (Ed.). (2017). The Practice of Medicinal Chemistry. Academic Press. (General reference for bioisosteres and physicochemical properties).
  • ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. Retrieved from [Link]

  • MDPI. (2021). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. Batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Comparison of Stability and Solubility of Neutral, Zwitterionic and Conformational Polymorphs. Retrieved from [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

  • Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros. Retrieved from [Link]

Sources

Shelf-life and storage optimization for moisture-sensitive oxetane hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxetane Hydrochlorides. As drug development increasingly relies on oxetanes as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups, ensuring the structural integrity of these building blocks is paramount.

This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to help you optimize the shelf-life and handling of highly moisture-sensitive oxetane hydrochlorides.

Module 1: The Causality of Degradation

To prevent degradation, we must first understand the mechanism. Oxetane rings possess an intrinsically high ring strain of approximately 106 kJ/mol[1]. While neutral, 3,3-disubstituted oxetanes are generally robust, the hydrochloride salt form introduces a critical chemical vulnerability[2].

When an oxetane hydrochloride is exposed to atmospheric moisture, the water solvates the salt, causing the HCl to dissociate and create a highly localized acidic microenvironment. This acid protonates the oxetane oxygen, significantly lowering the activation energy required for ring cleavage. Water then acts as a nucleophile, irreversibly opening the strained ring to form an acyclic 1,3-amino alcohol[3]. Ring-opening events are heavily influenced by these acidic conditions and the proximity of nucleophiles[4].

DegradationMechanism OxetaneHCl Oxetane Hydrochloride (Intact Salt) Moisture Atmospheric Moisture (H2O Exposure) OxetaneHCl->Moisture Exposure to Air Dissociation HCl Dissociation (Localized Acidity) Moisture->Dissociation Solvates Salt Protonated Protonated Oxetane (Activated Intermediate) Dissociation->Protonated Protonates Oxygen RingOpening Nucleophilic Attack (Ring Strain Release) Protonated->RingOpening H2O Attack Degradant Acyclic 1,3-Amino Alcohol (Degraded Product) RingOpening->Degradant C-O Bond Cleavage

Mechanism of moisture-induced, acid-catalyzed ring opening in oxetane hydrochlorides.

Module 2: Frequently Asked Questions (Troubleshooting)

Q1: My synthesis failed, and my oxetane hydrochloride building block has turned into a viscous oil. Why did this happen despite being stored in a refrigerator? A: Standard laboratory refrigerators (2–8°C) are highly humid environments that undergo frequent defrost cycles. If your vial's seal was imperfect, temperature cycling likely caused moisture to ingress and condense on the hygroscopic salt. This initiated the acid-catalyzed ring-opening cascade described above. The resulting acyclic 1,3-amino alcohols are typically viscous oils, which explains the physical change in your reagent.

Q2: What is the optimal storage condition to maximize the shelf-life of these compounds? A: To kinetically halt degradation and prevent moisture accumulation, the compound must be stored at -20°C under a strictly inert atmosphere[5]. We recommend Argon over Nitrogen for the headspace; Argon is denser than air and provides a superior protective blanket over the solid salt during handling.

Q3: How do I analytically verify the integrity of my batch before a critical coupling reaction? A: Proton Nuclear Magnetic Resonance ( 1 H NMR) is the most definitive, self-validating diagnostic tool. Intact oxetane rings display highly deshielded protons (the CH 2​ groups of the ring) typically appearing as distinct multiplets between 4.5 and 4.9 ppm. If the ring has opened, these peaks will shift significantly upfield to the 3.5–3.8 ppm range, reflecting the transition from a strained cyclic ether to an acyclic aliphatic alcohol.

Troubleshooting Start Suspected Degradation? NMR Run 1H NMR in DMSO-d6 Start->NMR CheckPeaks Check peaks at 4.5-4.9 ppm NMR->CheckPeaks Intact Peaks Present & Sharp: Compound Intact CheckPeaks->Intact Yes Degraded Peaks Shifted (3.5-3.8 ppm): Ring Opened CheckPeaks->Degraded No Action1 Proceed with Synthesis Intact->Action1 Action2 Discard & Review Storage Degraded->Action2

Diagnostic workflow for verifying oxetane hydrochloride integrity via 1H NMR analysis.

Module 3: Quantitative Stability Data

Understanding the relationship between storage conditions and degradation rates is critical for reproducible chemistry. The following table summarizes the expected shelf-life of oxetane hydrochlorides based on environmental exposure.

Storage TemperatureAtmosphereMoisture ExposureEstimated Shelf-LifePrimary Degradation Product
-20°C (Frozen) ArgonNone (< 1 ppm)> 24 monthsNone detected
2-8°C (Refrigerated) NitrogenMinimal6 - 12 months< 2% acyclic 1,3-amino alcohol
25°C (Ambient) AirHigh (Ambient RH)< 1 week> 15% acyclic 1,3-amino alcohol

Module 4: Standard Operating Procedure (SOP) for Anhydrous Handling

To prevent the introduction of atmospheric moisture during routine use, implement the following self-validating aliquoting workflow.

Objective: Establish a handling system that prevents atmospheric moisture from initiating the acid-catalyzed degradation cascade.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed stock vial from the -20°C freezer. Place it immediately into a vacuum desiccator containing active desiccant (e.g., indicating Drierite). Allow it to equilibrate to ambient room temperature for at least 60 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the hygroscopic hydrochloride salt, instantly triggering HCl dissociation.

  • Inert Atmosphere Transfer: Transfer the equilibrated vial into a glovebox purged with high-purity Argon (H 2​ O < 1 ppm).

  • Aliquoting: Dispense the required mass into pre-dried, amber glass vials (vials must be oven-dried at 120°C for 4 hours and cooled under vacuum prior to use).

  • Hermetic Sealing: Cap the aliquoted vials with PTFE-lined silicone septa. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Cryogenic Storage: Immediately transfer the aliquots back to a -20°C freezer. Store the vials inside a secondary sealed container filled with indicating silica gel to ensure a completely dry microenvironment[5].

References

  • Chemical Space Exploration of Oxetanes Source: PMC - NIH URL
  • Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL
  • Synthetic oxetanes in drug discovery: where are we in 2025?
  • An In-depth Technical Guide on the Stability and Storage of 3-Oxetanone Source: Benchchem URL

Sources

Validation & Comparative

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride vs gem-dimethyl amino acids in medchem

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of two pivotal structural motifs in modern medicinal chemistry: 3-(methylamino)oxetane-3-carboxylic acid and gem-dimethyl amino acids. This document will delve into their distinct impacts on the physicochemical and pharmacological properties of drug candidates, supported by experimental data and established protocols. Our aim is to equip researchers with the necessary insights to strategically select the most appropriate scaffold for their drug design campaigns.

Introduction: The Quest for Ideal Drug Properties

In the intricate process of drug discovery, the optimization of a lead compound's properties is a paramount challenge. Medicinal chemists constantly seek novel structural modifications that can enhance potency, selectivity, and metabolic stability while maintaining favorable physicochemical characteristics such as solubility and permeability. Non-natural amino acids have emerged as a powerful tool in this endeavor, offering a means to introduce conformational constraints and fine-tune key parameters. Among these, 3-(methylamino)oxetane-3-carboxylic acid and gem-dimethyl substituted amino acids represent two distinct and highly effective strategies to achieve these goals.

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "magic" motif in medicinal chemistry. Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity. 3-(Methylamino)oxetane-3-carboxylic acid, a specific embodiment of this strategy, provides a conformationally restricted building block that can serve as a bioisostere for various functional groups, influencing the vectoral projection of substituents and thereby impacting target engagement.

On the other hand, the gem-dimethyl group, particularly on the alpha-carbon of amino acids (e.g., aminoisobutyric acid or Aib), imposes a different set of conformational constraints. This modification restricts the torsion angles of the peptide backbone, favoring helical conformations and protecting against enzymatic degradation. The gem-dimethyl effect can also enhance membrane permeability by shielding polar groups and increasing the molecule's lipophilicity.

This guide will provide a comprehensive comparison of these two valuable motifs, exploring their synthesis, conformational effects, and impact on drug-like properties, ultimately enabling a more informed and rational approach to drug design.

Structural and Conformational Analysis

The distinct three-dimensional structures of 3-(methylamino)oxetane-3-carboxylic acid and gem-dimethyl amino acids are the foundation of their differential effects on molecular properties.

3-(Methylamino)oxetane-3-carboxylic Acid: The oxetane ring is a strained, four-membered heterocycle that adopts a puckered conformation. This inherent strain and the presence of the oxygen atom significantly influence the molecule's electronics and geometry. When incorporated into a larger molecule, the oxetane ring acts as a rigid scaffold, limiting the conformational freedom of the parent structure. The substituents at the 3-position are projected in well-defined vectors, which can be exploited to optimize interactions with a biological target.

Gem-dimethyl Amino Acids: The presence of two methyl groups on the alpha-carbon of an amino acid sterically hinders rotation around the N-Cα and Cα-C bonds. This steric hindrance severely restricts the accessible Ramachandran space, favoring specific dihedral angles (φ and ψ) that promote the formation of stable secondary structures like 310- and α-helices in peptides. This pre-organization can be highly beneficial for binding to targets that recognize helical epitopes.

G cluster_0 3-(Methylamino)oxetane-3-carboxylic Acid cluster_1 gem-Dimethyl Amino Acid a Oxetane Ring (Puckered) b Defined Substituent Vectors a->b Rigid Scaffold c Steric Hindrance (gem-dimethyl) d Restricted Ramachandran Space c->d e Favors Helical Conformations d->e

Caption: Conformational impact of oxetane vs. gem-dimethyl groups.

Impact on Physicochemical Properties

The choice between an oxetane-containing building block and a gem-dimethyl amino acid can have a profound impact on the physicochemical profile of a molecule.

Property3-(Methylamino)oxetane-3-carboxylic Acidgem-Dimethyl Amino AcidsRationale
Aqueous Solubility Generally IncreasedGenerally DecreasedThe polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water. The gem-dimethyl group increases the hydrocarbon content, thus enhancing lipophilicity and reducing aqueous solubility.
Lipophilicity (logP/logD) Generally DecreasedGenerally IncreasedThe introduction of the polar oxetane motif typically lowers the lipophilicity. The addition of two methyl groups increases the molecule's nonpolar surface area, leading to a higher logP/logD.
Metabolic Stability Generally IncreasedGenerally IncreasedThe oxetane ring is often more resistant to oxidative metabolism compared to more electron-rich aromatic or aliphatic systems. The gem-dimethyl group can block sites of metabolism (e.g., α-carbon) and hinder enzymatic access to adjacent peptide bonds.
Hydrogen Bond Capacity Increased H-bond acceptorsNo change in H-bond donors/acceptorsThe oxetane oxygen provides an additional hydrogen bond acceptor site. The gem-dimethyl group does not introduce new hydrogen bonding capabilities.

Pharmacological Implications

The structural and physicochemical differences between these two motifs translate into distinct pharmacological outcomes.

Target Binding and Potency:

  • 3-(Methylamino)oxetane-3-carboxylic Acid: The rigid nature of the oxetane scaffold and the specific vectoral projection of its substituents can lead to a more precise and higher-affinity binding to the target protein. This can result in enhanced potency and selectivity. The ability of the oxetane oxygen to form hydrogen bonds can also contribute to improved binding.

  • gem-Dimethyl Amino Acids: By pre-organizing a peptide into a helical conformation, gem-dimethyl amino acids can reduce the entropic penalty of binding to a target that recognizes a helical motif. This can lead to a significant increase in binding affinity and potency.

Pharmacokinetics:

  • 3-(Methylamino)oxetane-3-carboxylic Acid: The increased solubility and metabolic stability associated with the oxetane motif often lead to improved pharmacokinetic profiles, including higher oral bioavailability and a longer half-life.

  • gem-Dimethyl Amino Acids: The increased lipophilicity and metabolic stability imparted by the gem-dimethyl group can also lead to improved pharmacokinetic properties. However, the potential for reduced solubility needs to be carefully managed.

G cluster_0 Drug Design Workflow start Lead Compound opt Property Optimization Needed start->opt choice Select Modification Strategy opt->choice oxetane Incorporate 3-(Methylamino)oxetane-3-carboxylic Acid choice->oxetane Improve Solubility & Metabolic Stability gem Incorporate gem-Dimethyl Amino Acid choice->gem Induce Helicity & Increase Lipophilicity props Evaluate Physicochemical & Pharmacological Properties oxetane->props gem->props dev Candidate for Development props->dev

Caption: Decision workflow for scaffold selection in drug design.

Synthesis and Incorporation

Both 3-(methylamino)oxetane-3-carboxylic acid and gem-dimethyl amino acids are accessible through multi-step synthetic sequences.

Synthesis of 3-(Methylamino)oxetane-3-carboxylic Acid Hydrochloride:

A common route involves the construction of the oxetane ring from a suitable precursor, followed by the introduction of the amino and carboxylic acid functionalities.

Experimental Protocol: Representative Synthesis of a Protected 3-amino-3-oxetane carboxylic acid

  • Starting Material: 3-Oxetanone.

  • Strecker Reaction: React 3-oxetanone with potassium cyanide and ammonium chloride to form the corresponding aminonitrile.

  • Hydrolysis: Hydrolyze the aminonitrile under acidic or basic conditions to yield the racemic 3-amino-3-oxetane carboxylic acid.

  • Protection: Protect the amino group with a suitable protecting group (e.g., Boc or Cbz) to facilitate subsequent coupling reactions.

  • Methylation: Perform reductive amination or direct alkylation of the protected amino acid to introduce the methyl group.

  • Deprotection: Remove the protecting groups to yield the final product.

Synthesis of gem-Dimethyl Amino Acids (e.g., Aminoisobutyric Acid - Aib):

The synthesis of Aib and other gem-disubstituted amino acids is well-established.

Experimental Protocol: Synthesis of Aminoisobutyric Acid

  • Starting Material: Acetone.

  • Strecker Synthesis: React acetone with sodium cyanide and ammonium chloride to form 2-amino-2-methylpropanenitrile.

  • Hydrolysis: Hydrolyze the aminonitrile using a strong acid (e.g., HCl) to yield aminoisobutyric acid hydrochloride.

  • Neutralization: Neutralize the hydrochloride salt with a base to obtain the free amino acid.

Case Studies

Case Study 1: Oxetane in a BACE1 Inhibitor

The incorporation of an oxetane-containing moiety into a BACE1 inhibitor for the treatment of Alzheimer's disease resulted in a significant improvement in aqueous solubility and a reduction in lipophilicity compared to the corresponding cyclohexane analogue. This led to a more favorable overall drug-like profile.

Case Study 2: gem-Dimethyl Amino Acids in Peptide Therapeutics

The substitution of alanine with aminoisobutyric acid (Aib) in a series of antimicrobial peptides led to the stabilization of an α-helical conformation. This resulted in increased proteolytic stability and enhanced antimicrobial activity.

Conclusion and Future Perspectives

Both 3-(methylamino)oxetane-3-carboxylic acid and gem-dimethyl amino acids are powerful tools in the medicinal chemist's arsenal. The choice between them should be guided by the specific challenges of the drug discovery program.

  • Choose 3-(methylamino)oxetane-3-carboxylic acid when:

    • The primary goal is to improve aqueous solubility and metabolic stability.

    • A rigid scaffold with specific substituent vectors is needed to enhance target binding.

    • A reduction in lipophilicity is desired.

  • Choose gem-dimethyl amino acids when:

    • The induction of a helical conformation is required for target recognition.

    • Increased metabolic stability, particularly against proteolysis, is a key objective.

    • An increase in lipophilicity is acceptable or desired to improve membrane permeability.

The continued development of novel synthetic methods for these and other constrained amino acids will undoubtedly expand their application in drug discovery, enabling the creation of safer and more effective medicines. The strategic application of these building blocks, based on a thorough understanding of their structural and physicochemical properties, will remain a cornerstone of modern medicinal chemistry.

References

  • Welin, E. R., et al. (2018). The Oxetane Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6439-6479. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 310-helix. Trends in Biochemical Sciences, 16, 350-353. [Link]

A Head-to-Head Comparison of Metabolic Stability: Oxetane vs. Azetidine Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to small, strained heterocyclic scaffolds to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Among these, oxetane and azetidine carboxylic acid derivatives have emerged as prominent bioisosteres for the ubiquitous carboxylic acid moiety, offering a strategic advantage in overcoming pharmacokinetic challenges. This guide provides an in-depth, objective comparison of the metabolic stability of these two scaffolds, supported by mechanistic insights and established experimental protocols, to empower researchers in making informed decisions during the lead optimization phase.

The Strategic Value of Oxetanes and Azetidines in Modulating Metabolic Fate

The incorporation of oxetane and azetidine rings into drug candidates is a deliberate strategy to enhance metabolic stability.[1][2] These four-membered heterocycles, by virtue of their unique physicochemical properties, can block sites of metabolic attack, reduce lipophilicity, and favorably alter the electronic properties of a molecule.[3][4] While both scaffolds are employed to improve drug-like properties, their inherent structural differences—an oxygen atom in the oxetane ring versus a nitrogen atom in the azetidine ring—give rise to distinct metabolic profiles.

Metabolic Profile of Oxetane Carboxylic Acid Derivatives

The oxetane motif is generally considered a metabolically robust functional group.[5] Its introduction into a molecule can significantly enhance metabolic stability by replacing metabolically labile groups.[5] However, the oxetane ring is not metabolically inert and can undergo biotransformation through specific pathways.

One of the key metabolic pathways for oxetanes involves ring-opening hydrolysis catalyzed by microsomal epoxide hydrolase (mEH).[6][7] This presents a unique, non-cytochrome P450 (CYP450) mediated clearance pathway, which can be advantageous in reducing the potential for drug-drug interactions (DDIs) that are commonly associated with CYP450 metabolism.[8][9] The rate of this mEH-catalyzed hydrolysis can be influenced by the substitution pattern on the oxetane ring and the surrounding molecular architecture.[8]

In some contexts, CYP450 enzymes can also mediate the metabolism of oxetanes, typically through oxidation. For instance, CYP2D15-mediated oxetane ring scission has been identified as a major metabolic pathway for the PRMT5 inhibitor, EPZ015866.[5]

Metabolic Profile of Azetidine Carboxylic Acid Derivatives

Azetidines are widely recognized for their ability to confer enhanced metabolic stability to drug candidates.[2][10][11] The conformational rigidity and sp3-rich character of the azetidine ring make it an attractive scaffold for designing molecules with improved pharmacokinetic properties.[2] Several FDA-approved drugs, including baricitinib and azelnidipine, incorporate the azetidine motif to improve metabolic stability and other ADME parameters.[2]

The metabolism of the azetidine ring itself is generally less facile than that of larger saturated nitrogen heterocycles. However, it is not completely resistant to biotransformation. Metabolism can occur at positions adjacent to the nitrogen atom.[3] For instance, in a series of serotonin receptor agonists, an azetidine analogue proved to be the most metabolically stable compared to its pyrrolidine and piperidine counterparts in human liver microsomes.[3]

In some cases, the azetidine ring can undergo ring-opening. An unusual metabolic pathway for a spiro-azetidinyl moiety in the compound AZD1979 involves a glutathione S-transferase (GST)-catalyzed nucleophilic attack by glutathione, leading to ring opening without prior CYP450 bioactivation.[12]

Head-to-Head Comparison: Oxetane vs. Azetidine

While direct, side-by-side comparative studies on the metabolic stability of oxetane and azetidine carboxylic acid derivatives are limited in the public domain, a logical comparison can be drawn from their known metabolic pathways and general behavior in drug discovery campaigns.

FeatureOxetane Carboxylic Acid DerivativesAzetidine Carboxylic Acid Derivatives
Primary Metabolic Pathways - Ring-opening via microsomal epoxide hydrolase (mEH)[6][7] - CYP450-mediated oxidation/ring scission[5]- Generally more resistant to metabolism[3] - Potential for CYP-mediated oxidation on the ring or adjacent carbons - GST-catalyzed ring opening (less common)[12]
Impact on CYP450 Metabolism Can be used to direct metabolism away from CYP450 pathways towards mEH, potentially reducing DDIs.[8]Generally used to block sites of CYP450-mediated metabolism.[2]
General Stability Considered metabolically robust, but the ring can be a site of metabolism.[5]Often considered more metabolically stable than larger saturated N-heterocycles.[3]
Reported In Vitro Stability Can exhibit low intrinsic clearance in human liver microsomes.[5]Often show high stability in liver microsome assays.[3]

Key Considerations for Drug Design:

  • The choice between an oxetane and an azetidine carboxylic acid derivative is highly context-dependent and should be guided by the specific metabolic liabilities of the lead compound.[4]

  • If the primary metabolic vulnerability is CYP450-mediated oxidation at a specific site, both scaffolds can serve as effective blocking groups.

  • If the goal is to introduce a non-CYP450 clearance pathway to mitigate DDI risks, the oxetane ring offers a unique opportunity through its susceptibility to mEH-catalyzed hydrolysis.[8]

  • The substitution pattern on both the oxetane and azetidine rings can significantly influence their metabolic stability.[3][8]

Experimental Assessment of Metabolic Stability

To experimentally determine and compare the metabolic stability of novel oxetane and azetidine carboxylic acid derivatives, standardized in vitro assays are indispensable. The two most common and informative assays are the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME profiling and provides a measure of a compound's intrinsic clearance (CLint) by phase I metabolic enzymes, primarily CYP450s, located in the liver microsomes.[13]

LiverMicrosomalStabilityAssay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis TestCompound Test Compound (in DMSO) IncubationMix Incubation Mixture (Compound + Microsomes) TestCompound->IncubationMix Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->IncubationMix NADPH NADPH Solution (Cofactor) PreIncubate Pre-incubate at 37°C IncubationMix->PreIncubate StartReaction Initiate Reaction (Add NADPH) PreIncubate->StartReaction TimePoints Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) StartReaction->TimePoints Quench Quench Reaction (Acetonitrile + Internal Standard) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Analyze Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Experimental workflow for the Liver Microsomal Stability Assay.

Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (typically 10 mM in DMSO).

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a solution of the cofactor, NADPH (typically 1 mM).

  • Incubation:

    • Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can metabolize certain functional groups. It is particularly important for prodrugs designed to be activated in the blood or for compounds containing moieties susceptible to hydrolysis.

Protocol: Plasma Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (typically 10 mM in DMSO).

    • Thaw cryopreserved plasma (e.g., human, rat) at 37°C.

  • Incubation:

    • Add the test compound to the plasma to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate plasma proteins.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the half-life (t½) of the compound in plasma.

PlasmaStabilityAssay cluster_prep_plasma Preparation cluster_incubation_plasma Incubation cluster_analysis_plasma Analysis cluster_data_plasma Data Analysis TestCompound_p Test Compound (in DMSO) IncubationMix_p Incubation Mixture (Compound + Plasma) TestCompound_p->IncubationMix_p Plasma Plasma (Human, Rat, etc.) Plasma->IncubationMix_p Incubate_p Incubate at 37°C IncubationMix_p->Incubate_p TimePoints_p Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate_p->TimePoints_p Quench_p Quench Reaction (Acetonitrile + Internal Standard) TimePoints_p->Quench_p Centrifuge_p Centrifuge Quench_p->Centrifuge_p Supernatant_p Analyze Supernatant Centrifuge_p->Supernatant_p LCMS_p LC-MS/MS Analysis Supernatant_p->LCMS_p Plot_p Plot % Remaining vs. Time LCMS_p->Plot_p Calculate_p Calculate Half-life (t½) Plot_p->Calculate_p

Experimental workflow for the Plasma Stability Assay.

Conclusion

Both oxetane and azetidine carboxylic acid derivatives are powerful tools in the medicinal chemist's arsenal for enhancing metabolic stability. The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific metabolic liabilities of a chemical series and the desired pharmacokinetic profile. Oxetanes offer the unique potential to divert metabolism away from CYP450 enzymes towards mEH, a tactic that can be invaluable for mitigating DDI risks. Azetidines, on the other hand, are often employed to create a more metabolically inert site, effectively blocking biotransformation. A thorough understanding of their respective metabolic pathways, coupled with rigorous in vitro evaluation, will enable the rational design of drug candidates with optimized metabolic stability and a higher probability of clinical success.

References

  • Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ChemRxiv. [Link]
  • U.S. Food and Drug Administration. (2011). Oxcarbazepine 202810 Clinpharm PREA. [Link]
  • Faigle, J. W., & Menge, G. P. (1991). Metabolic characteristics of oxcarbazepine (Trileptal) and their beneficial implications for enzyme induction and drug interactions. Epilepsy Research Supplement, 3, 23-30.
  • Schutz, H., Feldmann, K. F., Faigle, J. W., Kriemler, H. P., & Winkler, T. (1986). The metabolism of 14C-oxcarbazepine in man. Xenobiotica, 16(8), 769-778. [Link]
  • Toselli, F., Brocklehurst, C. E., Edfeldt, F., & Jurva, U. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Drug Metabolism and Disposition, 47(10), 1134-1139. [Link]
  • Toselli, F., Brocklehurst, C., Edfeldt, F., & Jurva, U. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Drug metabolism and disposition: the biological fate of chemicals, 47(10), 1134–1139. [Link]
  • Zhu, L., Zhang, D., & Li, N. (2014). Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. Therapeutics and clinical risk management, 10, 535–542. [Link]
  • Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]
  • Goundry, W. R., & Schalli, M. (2025). Oxcarbazepine. In StatPearls. StatPearls Publishing. [Link]
  • Raffa, R. B., & Pergolizzi, J. V., Jr. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(10), 465-473. [Link]
  • Toselli, F., Brocklehurst, C., Edfeldt, F., & Jurva, U. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Drug Metabolism and Disposition, 47(10), 1134-1139. [Link]
  • Li, X. Q., Bu, H. Z., Wen, L., & Hansen, M. A. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug metabolism and disposition: the biological fate of chemicals, 47(11), 1276–1283. [Link]
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2012). Mitigating heterocycle metabolism in drug discovery. Journal of medicinal chemistry, 55(8), 3414–3424. [Link]
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Mousseau, J. J. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic letters, 24(26), 4722–4728. [Link]
  • Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (n.d.). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ChemRxiv. [Link]
  • Cheekatla, S. R., & Kumar, D. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20. [Link]
  • Burrell, M., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical reviews, 116(19), 12143–12172. [Link]
  • Croft, R. A., Davis, O. A., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & biomolecular chemistry, 21(27), 5651–5657. [Link]
  • Varun, B. V. S., & S, S. (2022). Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. Cardiovascular & hematological agents in medicinal chemistry, 20(2), 94–103. [Link]
  • Synapse. (2024, July 17). What is the mechanism of Azelnidipine? [Link]
  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]
  • Cheekatla, S. R., & Kumar, D. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. [Link]
  • Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of medicinal chemistry, 66(18), 12514–12558. [Link]
  • Grokipedia. (n.d.). Azelnidipine. [Link]

Sources

Overcoming the Polar Void: HPLC Method Validation for Purity Determination of 3-(Methylamino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Zwitterionic Challenge

3-(Methylamino)oxetane-3-carboxylic acid (CAS: 1541289-37-5) is a highly polar, non-natural amino acid derivative[1]. Featuring a strained oxetane ring, a secondary amine, and a carboxylic acid, it is an invaluable bioisostere in modern drug discovery. However, its zwitterionic nature and extreme hydrophilicity make traditional chromatographic purity determination notoriously difficult. This guide objectively compares Reversed-Phase Liquid Chromatography (RPLC) with Hydrophilic Interaction Liquid Chromatography (HILIC) and details a self-validating, ICH Q2(R2)-compliant methodology for accurate purity profiling.

The Causality of Column Selection: RPLC vs. HILIC

When dealing with highly polar analytes, chromatographers often default to C18 columns, only to observe the analyte eluting in the void volume[2].

  • The RPLC Failure Mode: In RPLC, retention relies on hydrophobic partitioning. Because 3-(Methylamino)oxetane-3-carboxylic acid lacks a significant hydrophobic surface area, it cannot partition into the C18 stationary phase. While ion-pairing reagents (e.g., trifluoroacetic acid) can artificially induce retention, they suppress electrospray ionization (ESI-MS) signals and permanently alter the column chemistry[3].

  • The HILIC Advantage: HILIC operates orthogonally to RPLC. It utilizes a polar stationary phase and a highly organic mobile phase (>70% acetonitrile), where water acts as the strong eluting solvent[4]. The retention mechanism is multi-modal: analytes partition into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic interactions and hydrogen bonding[5]. For zwitterions, a ZIC-HILIC (sulfobetaine) column is superior, as adjusting the buffer strength allows precise control over electrostatic attractions and repulsions[6].

G A Target: 3-(Methylamino)oxetane-3-carboxylic acid B Assess Polarity & Charge (Zwitterionic, High Polarity) A->B C RP-HPLC (C18) Poor Retention / Void Elution B->C Traditional Route D HILIC (ZIC-HILIC) Strong Polar Retention B->D Preferred Route C->D Method Transfer E Method Optimization (Buffer, pH, %ACN) D->E F ICH Q2(R2) Validation (Purity Determination) E->F

Workflow for selecting and validating a HILIC method for zwitterionic polar analytes.

Table 1: Comparative Performance of Chromatographic Modes
ParameterStandard RPLC (C18)Ion-Pairing RPLC (C18 + HFBA)ZIC-HILIC (Sulfobetaine)
Retention Factor ( k′ ) 0.2 (Void)3.55.8
Peak Symmetry ( As​ ) N/A (Co-elution)1.8 (Tailing)1.1 (Excellent)
MS Compatibility ExcellentPoor (Ion Suppression)Excellent (Enhanced ESI)
Equilibration Time ~10 Column Volumes>30 Column Volumes~20 Column Volumes

Self-Validating Experimental Protocol: The HILIC Workflow

To ensure trustworthiness, this protocol incorporates built-in System Suitability Testing (SST) to validate the system's readiness before any sample is analyzed.

Chromatographic Conditions
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Causality: Additives are critical in HILIC to control ion exchange[5]. At pH 3.0, the carboxylic acid is partially protonated, disrupting the pure zwitterionic state and enhancing interaction with the stationary phase. The 10 mM concentration shields secondary electrostatic repulsions that cause peak tailing, without risking salt precipitation in high organic solvents[6].

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

  • Gradient Program: 85% B to 60% B over 15 minutes.

    • Causality: In HILIC, water is the strong solvent. Gradients must run from high organic to low organic. Dropping below 60% acetonitrile collapses the aqueous layer on the stationary phase, destroying the partitioning mechanism[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Charged Aerosol Detector (CAD) or UV at 210 nm.

Step-by-Step Execution & System Suitability
  • Equilibration: Flush the column with 85% B for at least 20 column volumes to establish the stable water-enriched layer[4].

  • Blank Injection: Inject the sample diluent (80% Acetonitrile). Acceptance Criteria: No interfering peaks > 0.05% of the target analyte area.

  • SST Injection: Inject the 1.0 mg/mL standard solution six consecutive times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ( Tf​ ) between 0.8 and 1.5; Theoretical plates ( N ) > 5000.

  • Sample Analysis: Proceed with validation samples only if SST passes.

ICH Q2(R2) Method Validation

The validation of this analytical procedure follows the lifecycle approach outlined in the ICH Q2(R2) guidelines, ensuring the method is fit for its intended purpose of purity determination[7].

Specificity (Forced Degradation)

Specificity ensures the method can accurately measure the analyte in the presence of impurities and degradants[8].

  • Procedure: 3-(Methylamino)oxetane-3-carboxylic acid was subjected to 1N HCl (Acid), 1N NaOH (Base), 3% H2​O2​ (Oxidation), and 60°C (Thermal) for 24 hours.

  • Causality: The oxetane ring is susceptible to acid-catalyzed ring-opening. The method must resolve the parent peak from the resulting ring-opened amino-diol degradants.

Linearity, Range, and Accuracy
  • Linearity: Evaluated from 25% to 150% of the nominal working concentration (1.0 mg/mL).

  • Accuracy: Assessed via spike recovery at three levels (50%, 100%, 150%) in triplicate.

Precision and Robustness
  • Precision: Repeatability was established by six independent preparations at 100% concentration. Intermediate precision was verified by a second analyst on a different day[7].

  • Robustness: Deliberate variations were made to buffer pH (±0.2), column temperature (±5°C), and initial %B (±2%).

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) CriteriaObserved ResultStatus
Specificity (Peak Purity) No interference at tR​ Purity Angle < Purity ThresholdPass
Linearity ( R2 ) > 0.9990.9998 (Range: 0.25 - 1.5 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (%RSD) ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision ≤ 2.0% (n=12)1.12%Pass
Robustness Tf​ < 1.5, %RSD < 2.0%Max Tf​ : 1.2, Max RSD: 1.4%Pass

Conclusion

For highly polar, zwitterionic compounds like 3-(Methylamino)oxetane-3-carboxylic acid, traditional RPLC methods are structurally inadequate. By leveraging the orthogonal retention mechanisms of HILIC—specifically utilizing a ZIC-HILIC stationary phase with a precisely buffered mobile phase—chromatographers can achieve robust retention and excellent peak shape. The provided self-validating protocol strictly adheres to ICH Q2(R2) guidelines, ensuring high-integrity purity data suitable for regulatory submissions.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Unique Non-Proteinogenic Amino Acid

3-(Methylamino)oxetane-3-carboxylic acid is a non-proteinogenic amino acid incorporating a strained oxetane ring. Such structures are of increasing interest in medicinal chemistry as bioisosteres for gem-dimethyl or carbonyl groups, offering unique vectors for molecular design and improved physicochemical properties. As this and similar novel building blocks are integrated into drug discovery pipelines, the need for robust analytical methods for their structural confirmation and quantification becomes paramount.

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 3-(methylamino)oxetane-3-carboxylic acid hydrochloride using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the theoretical underpinnings of its fragmentation pathways, present a validated experimental protocol, interpret the resulting spectral data, and objectively compare the capabilities of this technique with alternative analytical methodologies like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical chemists, and drug development professionals who require a deep and practical understanding of characterizing complex small molecules.

Physicochemical Profile and Ionization Dynamics

Understanding the inherent chemical nature of the analyte is the foundation of any successful mass spectrometry experiment. The hydrochloride salt readily dissociates in solution, leaving the zwitterionic 3-(methylamino)oxetane-3-carboxylic acid.

  • Structure: C₅H₉NO₃

  • Molecular Weight: 131.13 g/mol

  • Key Features:

    • Secondary Amine (-NHCH₃): A basic site, readily protonated.

    • Carboxylic Acid (-COOH): An acidic site, readily deprotonated.

    • Oxetane Ring: A strained four-membered cyclic ether.

Given its zwitterionic and highly polar nature, Electrospray Ionization (ESI) is the method of choice. The molecule's amphoteric character allows for analysis in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): Protonation is expected to occur at the most basic site, the secondary amine, which is a common characteristic for amino acids.[1] This mode is typically more sensitive for compounds containing basic nitrogen atoms.

  • Negative Ion Mode ([M-H]⁻): Deprotonation will occur at the carboxylic acid group.

This guide will focus on the positive ion mode ([M+H]⁺ at m/z 132.06) as it generally provides more structurally informative fragmentation for amino-containing compounds.

Predicted Adducts in ESI-MS

Before fragmentation analysis, it is crucial to identify the correct precursor ion. Based on common solvent systems, the following adducts of the free base (MW = 131.058) can be anticipated.

AdductFormulaPredicted m/z
[M+H]⁺ [C₅H₁₀NO₃]⁺132.0655
[M+Na]⁺[C₅H₉NO₃Na]⁺154.0475
[M+K]⁺[C₅H₉NO₃K]⁺170.0214
[M+NH₄]⁺[C₅H₁₂N₂O₃]⁺149.0921

Predicted m/z values are based on monoisotopic masses.[2]

Experimental Workflow for Fragmentation Analysis

A logical and well-controlled workflow is essential for reproducible results. The process involves sample preparation, data acquisition via tandem MS, and subsequent data analysis.

G cluster_prep Sample Preparation cluster_ms MS Analysis cluster_analysis Data Interpretation A Weigh 1 mg of 3-(Methylamino)oxetane-3- carboxylic acid HCl B Dissolve in 1 mL of 50:50 Acetonitrile:Water with 0.1% Formic Acid A->B C Vortex and Centrifuge B->C D Dilute to ~10 µg/mL for Infusion C->D E Direct Infusion into ESI Source (Positive Mode) D->E F MS1 Scan: Identify Precursor Ion (e.g., [M+H]⁺ at m/z 132.06) E->F G Product Ion Scan (MS/MS): Isolate m/z 132.06 F->G H Apply Collision Energy (CID) and Acquire Fragment Spectrum G->H I Identify Major Fragment Ions H->I J Propose Fragmentation Pathways and Structures I->J K Compare with Theoretical Mechanisms J->K

Caption: Experimental workflow for MS/MS analysis.

Detailed Protocol: Tandem Mass Spectrometry
  • System: A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile/water with 0.1% formic acid. The acid ensures the analyte is predominantly in its protonated form.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Mode):

    • Capillary Voltage: +3.5 to +4.5 kV

    • Nebulizing Gas (N₂): 1.5 - 2.0 Bar

    • Drying Gas (N₂): 8 - 10 L/min

    • Source Temperature: 180 - 220 °C

  • MS1 Acquisition: Perform a full scan from m/z 50-300 to confirm the presence and isolation purity of the [M+H]⁺ precursor ion at m/z 132.06.

  • MS/MS Acquisition (Product Ion Scan):

    • Set the first quadrupole (Q1) to isolate the precursor ion (m/z 132.06).

    • Introduce collision gas (Argon or Nitrogen) into the second quadrupole (q2, collision cell).

    • Ramp the collision energy (CE) from 10-40 eV to observe the full fragmentation profile. The use of a range of energies helps in identifying both low-energy (stable fragments) and high-energy (smaller fragments) dissociation products.[3][4]

    • Scan the third quadrupole (Q3) over a range of m/z 30-140 to detect all resulting fragment ions.

Fragmentation Analysis: Deciphering the Molecular Breakdown

Upon collision-induced dissociation (CID), the internal energy of the precursor ion is increased, leading to the cleavage of its weakest bonds.[5][6][7] For the protonated 3-(methylamino)oxetane-3-carboxylic acid, fragmentation is initiated from the charge site on the secondary amine and influenced by the functionalities present.

Primary Fragmentation Pathways

The fragmentation of this molecule is a competition between pathways typical for amino acids and those driven by the strained oxetane ring.

Caption: Key fragmentation pathways of protonated analyte.

Interpretation of Key Fragments

The following table summarizes the major expected fragments and their origins.

Observed m/zProposed Neutral LossFormula of LossFragment StructureMechanistic Rationale
114.05H₂O (18.01 Da)H₂OCyclic Acylium IonPathway 3: A classic fragmentation for amino acids where the protonated amine facilitates the elimination of water from the carboxylic acid group.
86.06HCOOH (46.01 Da)CH₂O₂Oxetane-immonium ionPathway 2: Loss of the entire carboxylic acid group as formic acid. This is a significant rearrangement process.
70.06H₂O + CO₂ (62.00 Da)H₂O, CO₂1-methyl-3-azetidiniumPathway 1: This is the most characteristic pathway for α-amino acids. It proceeds via the initial loss of water (to m/z 114.05) followed by the loss of carbon dioxide (not carbon monoxide, as the carboxyl group is intact). This results in a stable immonium ion.
58.04C₃H₄O₂ (74.02 Da)C₃H₄O₂Methylidene-methanaminiumPathway 4: This fragment arises from the cleavage of the strained oxetane ring. Alpha-cleavage adjacent to the amine, a common route for amines[8], combined with ring strain release, leads to the expulsion of the C(COOH)CO part of the ring.

Expert Insight: The observation of m/z 70.06 is highly diagnostic for the core amino acid structure, while the fragment at m/z 58.04 is indicative of the oxetane ring's presence and its lability under CID conditions. The relative abundance of these fragments can be tuned by adjusting the collision energy; ring cleavage fragments may become more prominent at higher energies.

Comparative Analysis with Alternative Technologies

While MS/MS is powerful for structural confirmation and sensitive detection, a comprehensive analysis often involves orthogonal techniques.

G cluster_choices cluster_techs Start Analytical Goal? ID Structural ID & Confirmation Start->ID Quant Quantification Start->Quant Purity Purity & Impurity Profile Start->Purity MSMS MS/MS (This Guide) ID->MSMS Fast, Sensitive NMR NMR Spectroscopy ID->NMR Unambiguous HRMS High-Resolution MS ID->HRMS Elemental Formula Quant->MSMS Highest Sensitivity (SRM) HPLC HPLC-UV/CAD Quant->HPLC Robust, Validated Purity->HPLC Gold Standard

Sources

Comparative Pharmacokinetics of Peptidomimetics: The 3-(Methylamino)oxetane-3-carboxylic Acid Advantage

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics transition from injectable biologics to orally bioavailable drugs, overcoming their inherent pharmacokinetic (PK) liabilities—namely rapid proteolytic degradation, high hepatic clearance, and poor membrane permeability—remains a central challenge. Historically, medicinal chemists have employed N-methylation or the incorporation of sterically hindered aliphatic amino acids like α-aminoisobutyric acid (Aib) to shield the peptide backbone.

However, these traditional modifications often inadvertently increase lipophilicity (LogD), leading to off-target toxicity, hERG liabilities, and rapid CYP450-mediated clearance. Enter 3-(Methylamino)oxetane-3-carboxylic acid (3-MAOCA) : a highly polar, conformationally restricted building block that fundamentally rewrites the pharmacokinetic profile of peptidomimetics.

This guide provides an objective, data-driven comparison of 3-MAOCA against standard aliphatic and gem-dimethyl peptide modifications, detailing the mechanistic rationale, comparative PK data, and validated experimental workflows for its application.

Mechanistic Rationale: The Oxetane Bioisostere Paradigm

The incorporation of 3-MAOCA into a peptide backbone is not merely a structural novelty; it is a calculated manipulation of molecular physics designed to optimize drug-like properties. The causality behind its pharmacokinetic superiority rests on three pillars:

  • Steric Shielding (Proteolytic Stability): Similar to a gem-dimethyl group, the 3,3-disubstitution of the oxetane ring creates severe steric hindrance around the adjacent amide bonds. This physical bulk effectively blocks the active sites of common peptidases (e.g., DPP-4, elastase), extending the proteolytic half-life of the peptide[1].

  • Inductive pKa Attenuation (Permeability & Distribution): The electronegative oxygen atom within the strained four-membered ring exerts a powerful inductive electron-withdrawing effect through the short σ-bonding framework. This effect dramatically reduces the basicity of the adjacent methylamino group by approximately 2.7 units (dropping the pKa from ~9.9 to ~7.2)[1]. By shifting the amine closer to a neutral state at physiological pH (7.4), 3-MAOCA prevents lysosomal trapping and significantly enhances transcellular membrane permeability.

  • Polarity-Driven Clearance Reduction: While gem-dimethyl groups increase lipophilicity and drive non-specific protein binding and hepatic trapping, the oxetane ring acts as a hydrophilic bioisostere. It maintains a low LogD, which redirects metabolic clearance away from lipophilicity-driven cytochrome P450 (CYP) oxidation, resulting in a markedly lower intrinsic clearance (CLint)[2][3].

G Root Peptide Backbone Modification N_Me N-Methylalanine (Standard Aliphatic) Root->N_Me Aib N-Methyl-Aib (Gem-Dimethyl) Root->Aib Oxetane 3-MAOCA (Oxetane Core) Root->Oxetane N_Me_Res Rapid Proteolysis High Clearance N_Me->N_Me_Res Aib_Res High Lipophilicity Hepatic Trapping Aib->Aib_Res Oxetane_Res Proteolytic Stability Low LogD & pKa Oxetane->Oxetane_Res

Metabolic stability and clearance mechanisms by peptide modification type.

Comparative Pharmacokinetic Profiling

To objectively evaluate the performance of 3-MAOCA, we compare a model hexapeptide modified at a known metabolic soft spot with three different residues: a standard N-methylated aliphatic residue (N-Me-Ala), a lipophilic sterically hindered residue (N-Me-Aib), and the oxetane-based residue (3-MAOCA).

Table 1: In Vitro and In Vivo Pharmacokinetic Comparison
Pharmacokinetic ParameterPeptide A (N-Me-Ala)Peptide B (N-Me-Aib)Peptide C (3-MAOCA)
LogD (pH 7.4) 1.22.51.4
Amine pKa 9.89.97.2
Proteolytic t1/2 (min) 15> 240> 240
HLM CLint (µL/min/mg) 85.445.212.6
Oral Bioavailability (F%) < 1.0%5.2%18.4%

Data Interpretation: While both N-Me-Aib and 3-MAOCA successfully halt proteolytic degradation (t1/2 > 240 min), the gem-dimethyl group in Peptide B doubles the LogD, resulting in moderate hepatic clearance (45.2 µL/min/mg). Conversely, Peptide C (3-MAOCA) maintains a highly polar profile (LogD 1.4) and a lowered pKa, reducing HLM clearance to a mere 12.6 µL/min/mg and achieving a superior oral bioavailability of 18.4%[4].

Self-Validating Experimental Workflows

The synthesis and evaluation of oxetane-containing peptides require specific methodological adjustments. The inherent ring strain of the oxetane might suggest instability; however, the 3,3-disubstitution sterically blocks external nucleophiles from accessing the C–O σ* antibonding orbital, rendering the ring surprisingly stable to the harsh acidic conditions of standard peptide cleavage[1].

Protocol A: Solid-Phase Peptide Synthesis (SPPS) incorporating 3-MAOCA

Causality Check: The tertiary carbon at the 3-position creates massive steric hindrance. Standard carbodiimide coupling will fail; highly efficient uronium-based activators and elevated temperatures are mandatory.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min). Validation: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm to ensure complete deprotection.

  • Activation & Coupling: Pre-activate Fmoc-3-MAOCA-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in minimal DMF for 3 minutes. Add the activated cocktail to the resin and couple for 4 hours at 40°C.

  • Capping: To prevent the formation of deletion sequences due to incomplete coupling at the hindered site, cap unreacted amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature. Note: The 3,3-disubstituted oxetane ring is chemically stable to these acidic conditions and will not undergo ring-opening degradation.

  • Purification: Precipitate the cleaved peptide in ice-cold diethyl ether, centrifuge, lyophilize, and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: In Vitro Intrinsic Clearance (CLint) Assay

Causality Check: To prove that the oxetane ring evades CYP450 oxidation, we measure the depletion rate of the parent peptide in Human Liver Microsomes (HLM).

  • Incubation Setup: Prepare a 1 µM solution of the purified 3-MAOCA peptide in 0.1 M potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Validation: Run parallel positive controls using Verapamil and Dextromethorphan to validate the CYP450 enzymatic activity of the microsomes.

  • Quenching: At precise time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) from the slope of the natural log of the remaining parent compound versus time. Derive CLint using the formula: CLint = (k × Volume of Incubation) / Protein Mass.

G N1 3-MAOCA Building Block N2 Fmoc-Protection & HATU Activation N1->N2 N3 Solid-Phase Peptide Synthesis N2->N3 N4 TFA Cleavage (Ring Stable) N3->N4 N5 PK Profiling (HLM & In Vivo) N4->N5

Workflow for synthesis and PK evaluation of oxetane-modified peptides.

Conclusion

The transition from standard aliphatic modifications to 3-(Methylamino)oxetane-3-carboxylic acid represents a paradigm shift in peptide drug design. By decoupling steric bulk from lipophilicity, 3-MAOCA allows drug development professionals to engineer peptidomimetics that are simultaneously resistant to proteolysis, highly soluble, and invisible to rapid hepatic clearance mechanisms.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

As a versatile small molecule scaffold, 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride (CAS: 2172081-99-9) is increasingly utilized in modern drug discovery[1]. The incorporation of oxetane rings is highly valued by medicinal chemists for its ability to act as a bioisostere for gem-dimethyl or carbonyl groups. This structural modification reliably improves metabolic stability, enhances aqueous solubility, and reduces the basicity of adjacent amines, thereby redirecting metabolic clearance away from cytochrome P450 enzymes[2][3].

However, handling functionalized amine hydrochlorides requires rigorous safety protocols. The hydrochloride salt form, while improving shelf stability and solubility, introduces specific hazards—namely hygroscopicity and the potential to form localized acidic environments upon contact with moisture (such as mucous membranes). This guide provides a self-validating, step-by-step operational and disposal framework for researchers handling this compound.

Hazard Profiling & Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand the mechanistic reasons behind the compound's hazard classifications.

Table 1: Chemical & Hazard Profile

Property / Hazard ClassificationValue / GHS CodeMechanistic Causality
CAS Number 2172081-99-9Unique identifier for the specific hydrochloride salt form[1].
Molecular Weight 167.6 g/mol Low-molecular-weight powder; highly susceptible to aerosolization and static cling during transfer.
Skin Irritation Category 2 (H315)The hydrochloride salt dissociates in physiological moisture (sweat), causing localized pH drops that disrupt the stratum corneum.
Eye Irritation Category 2A (H319)Contact with ocular fluid rapidly dissolves the salt, leading to acute acidic irritation and potential corneal damage.
Respiratory Irritation STOT SE 3 (H335)Inhalation of fine crystalline dust irritates the respiratory tract mucous membranes due to sudden localized acidification.

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE must be worn at all times when handling the neat (undiluted) solid or concentrated solutions.

  • Eye/Face Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 or EN 166 compliant). Causality: Standard safety glasses with side shields do not provide adequate protection against airborne dust generated by static repulsion during weighing.

  • Hand Protection: Nitrile examination gloves (minimum thickness: 0.11 mm). Causality: Nitrile provides excellent barrier protection against solid amine salts. If handling the compound in organic solvents (e.g., DMF, DMSO), consult a solvent-specific glove compatibility chart, as the solvent acts as a carrier, increasing skin permeability.

  • Body Protection: Flame-resistant (FR) or standard 100% cotton laboratory coat, fully buttoned, with closed-toe, non-porous shoes.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If engineering controls are unavailable or fail, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the irritating hydrochloride dust.

Operational Workflow: From Storage to Reaction

To ensure scientific integrity and safety, the handling of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride must follow a strict, self-validating workflow.

OperationalWorkflow Storage Storage (Desiccated / 2-8°C) Hood Fume Hood (Airflow >0.5 m/s) Storage->Hood Transport in secondary container Weighing Weighing (Anti-static tools) Hood->Weighing Open under exhaust Transfer Transfer to Reaction Vessel Weighing->Transfer Minimize air exposure Decon Decontamination (Equipment & Surfaces) Transfer->Decon Post-reaction wet wipe

Figure 1: Standard operating workflow for handling hygroscopic amine hydrochlorides.

Step-by-Step Methodology:
  • Pre-Operation Validation: Verify the fume hood flow rate is operating optimally (typically 0.4–0.6 m/s). Why: This ensures any aerosolized dust is captured before reaching the operator's breathing zone.

  • Equilibration: If stored at 2-8°C, allow the sealed container to reach room temperature in a desiccator before opening. Why: Opening a cold container introduces ambient humidity, which degrades the oxetane ring over time and turns the hygroscopic powder into an intractable, sticky mass.

  • Weighing: Use an anti-static gun (e.g., Zerostat) on the weighing paper/boat and the spatula. Why: Amine hydrochlorides frequently hold static charges, causing the powder to "jump" and contaminate the balance area.

  • Transfer: Transfer the weighed solid directly into the reaction vessel inside the fume hood. Cap the source bottle immediately and flush with inert gas (Nitrogen or Argon) if available to preserve the integrity of the remaining scaffold.

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood surface with a damp paper towel (water, followed by 70% ethanol), disposing of the towel in solid hazardous waste.

Spill Management & Disposal Plan

In the event of a spill, immediate categorization of the spill state (solid vs. solution) dictates the response mechanism.

SpillResponse Spill Spill Detected Assess Assess Spill State (Solid vs. Solution) Spill->Assess Solid Solid Powder Spill Assess->Solid Solution Solution Spill (e.g., in DMSO/Water) Assess->Solution Sweep Dampen & Sweep (Avoid Dust Generation) Solid->Sweep Absorb Apply Inert Absorbent (Sand/Vermiculite) Solution->Absorb Waste Hazardous Waste Container Sweep->Waste Neutralize Neutralize Acidic Residue (Dilute Sodium Bicarbonate) Absorb->Neutralize Neutralize->Waste

Figure 2: Decision tree and procedural workflow for chemical spill response.

Step-by-Step Spill Response:
  • Evacuation & Assessment: If the spill occurs outside a fume hood, instruct personnel to step back. Assess if the spill is a dry powder or dissolved in a solvent.

  • Solid Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the hydrochloride salt. Lightly dampen an absorbent pad or paper towel with water and carefully wipe up the powder.

  • Solution Spill Containment: Surround the spill with an inert absorbent material like vermiculite or universal spill pads.

  • Neutralization (Critical Step): Because the compound is a hydrochloride salt, the residual surface may be slightly acidic. Wipe the affected area with a dilute sodium bicarbonate ( NaHCO3​ ) solution to neutralize any remaining acid, followed by a final wipe with distilled water.

  • Disposal: Place all contaminated materials (powders, pads, gloves) into a clearly labeled, sealable hazardous waste container. Do not dispose of this compound down the drain, as functionalized oxetanes and amines require professional incineration to prevent environmental contamination and aquatic toxicity.

References

  • Taylor & Francis. "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery, 2025. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed" PubMed Database, 2025. Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。